BI-9321 trihydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methanamine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4.3ClH/c1-13-8-15(11-24)9-14(2)20(13)21-22(27(3)12-26-21)18-6-7-25-19-10-16(23)4-5-17(18)19;;;/h4-10,12H,11,24H2,1-3H3;3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDXMBVQCRHZMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=C(N(C=N2)C)C3=C4C=CC(=CC4=NC=C3)F)C)CN.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl3FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of BI-9321 Trihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-9321 trihydrochloride is a potent, highly selective, and cell-permeable small molecule inhibitor that targets the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3). By competitively binding to the methyl-lysine binding pocket of the PWWP1 domain, BI-9321 effectively disrupts the interaction of NSD3 with chromatin, leading to downstream effects on gene expression. Notably, inhibition of the NSD3-PWWP1 interaction by BI-9321 results in the downregulation of MYC messenger RNA (mRNA) and a reduction in cell proliferation in specific cancer cell lines.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the mechanism of action of BI-9321, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and a visualization of the implicated signaling pathway.
Introduction to BI-9321 and its Target: NSD3
Nuclear Receptor Binding SET Domain Protein 3 (NSD3), also known as WHSC1L1, is a histone methyltransferase that plays a crucial role in regulating chromatin structure and gene expression.[7] The NSD3 gene is frequently amplified in various cancers, making it an attractive therapeutic target. NSD3 exists in multiple isoforms, with the full-length (NSD3L) and a shorter isoform (NSD3S) being prominent. The PWWP1 domain, present in both major isoforms, is a "reader" domain that recognizes and binds to specific histone modifications, thereby recruiting NSD3 to particular chromatin regions.
BI-9321 was developed as a first-in-class chemical probe to specifically antagonize the function of the NSD3-PWWP1 domain.[1][2][5][6] Its high potency and selectivity allow for the precise dissection of the biological roles of this domain in normal and pathological states.
Mechanism of Action
BI-9321 functions as a competitive antagonist of the NSD3-PWWP1 domain. The PWWP1 domain contains a conserved aromatic cage that recognizes and binds to methylated lysine residues on histone tails, particularly H3K36me2/3. By occupying this binding pocket, BI-9321 prevents the engagement of the PWWP1 domain with its cognate histone marks on chromatin.[8]
The short isoform, NSD3S, which contains the PWWP1 domain but lacks the catalytic SET domain, has been shown to stabilize the MYC oncoprotein.[9][10][11][12] Mechanistically, NSD3S binds to MYC and hinders its interaction with the F-box and WD repeat domain-containing 7 (FBXW7), a key component of the SCF E3 ubiquitin ligase complex responsible for MYC proteasomal degradation.[9][10][11][12] By disrupting the function of the PWWP1 domain, BI-9321 is proposed to interfere with the ability of NSD3S to localize to specific chromatin regions and/or interact with the necessary protein complexes to stabilize MYC, ultimately leading to the downregulation of MYC expression and a reduction in cell proliferation.[1][2][3][4][5][6]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by BI-9321.
Caption: Proposed mechanism of action of BI-9321.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Binding Affinity
| Assay Type | Target | Kd (nM) | Reference |
| Surface Plasmon Resonance (SPR) | NSD3-PWWP1 | 166 | [3] |
| Isothermal Titration Calorimetry (ITC) | NSD3-PWWP1 | 445 ± 8 |
Table 2: Cellular Activity
| Assay Type | Cell Line | IC50 (µM) | Endpoint | Reference |
| NanoBRET Target Engagement | U2OS | 1.2 | Disruption of NSD3-PWWP1 and Histone H3 interaction | [3] |
| Anti-proliferative Activity | MOLM-13 | 26.8 | Cell growth inhibition after 6 days | |
| BRET Tracer Competition | HEK293 | 1.4 ± 0.5 | Cellular target engagement |
Table 3: Selectivity
| Target | Activity | Reference |
| NSD2-PWWP1 | Inactive | [3] |
| NSD3-PWWP2 | Inactive | [3] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize BI-9321 are provided below.
Surface Plasmon Resonance (SPR)
This protocol outlines the procedure for determining the binding kinetics of BI-9321 to the NSD3-PWWP1 domain.
Workflow Diagram:
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Methodology:
-
Instrumentation: A Biacore T200 or similar SPR instrument is used.
-
Sensor Chip: A CM5 sensor chip is typically used for amine coupling.
-
Ligand Immobilization:
-
The NSD3-PWWP1 protein is immobilized on the sensor chip surface via standard amine coupling chemistry.
-
The surface is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
NSD3-PWWP1 protein (at a concentration of ~50 µg/mL in 10 mM sodium acetate, pH 5.0) is injected over the activated surface.
-
Remaining active esters are deactivated with a 1 M ethanolamine-HCl solution.
-
-
Analyte Injection:
-
BI-9321 is serially diluted in running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) to a range of concentrations (e.g., 0.1 to 1000 nM).
-
Each concentration is injected over the sensor surface for a defined association time, followed by a dissociation phase with running buffer.
-
-
Data Analysis:
-
The sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the data to a 1:1 Langmuir binding model.
-
The equilibrium dissociation constant (Kd) is calculated as koff/kon.
-
Isothermal Titration Calorimetry (ITC)
This protocol describes the determination of the thermodynamic parameters of BI-9321 binding to NSD3-PWWP1.
Workflow Diagram:
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Methodology:
-
Instrumentation: A MicroCal PEAQ-ITC or equivalent instrument is used.
-
Sample Preparation:
-
NSD3-PWWP1 protein and BI-9321 are extensively dialyzed against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to minimize buffer mismatch effects.
-
The final concentrations are accurately determined. A typical experiment might use 10-20 µM NSD3-PWWP1 in the sample cell and 100-200 µM BI-9321 in the syringe.
-
-
Titration:
-
The experiment is performed at a constant temperature, typically 25°C.
-
A series of small injections (e.g., 2 µL) of the BI-9321 solution are made into the NSD3-PWWP1 solution until saturation is reached.
-
-
Data Analysis:
-
The heat change per injection is measured and plotted against the molar ratio of ligand to protein.
-
The resulting isotherm is fitted to a single-site binding model to determine the binding affinity (Kd), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry of binding (n).
-
NanoBRET™ Target Engagement Assay
This cellular assay measures the ability of BI-9321 to disrupt the interaction between NSD3-PWWP1 and histone H3 in live cells.
Workflow Diagram:
Caption: Workflow for NanoBRET™ Target Engagement Assay.
Methodology:
-
Cell Culture and Transfection:
-
HEK293 or U2OS cells are transiently transfected with plasmids encoding for NSD3-PWWP1 fused to NanoLuc® luciferase (the BRET donor) and histone H3 fused to HaloTag® (the BRET acceptor).
-
-
Assay Procedure:
-
Transfected cells are harvested and seeded into a white 96-well plate.
-
The HaloTag® NanoBRET™ 618 Ligand is added to the cells and incubated to allow for labeling of the HaloTag®-histone H3 fusion protein.
-
BI-9321 is added to the wells at various concentrations and incubated to allow for target engagement.
-
The Nano-Glo® Substrate is added to initiate the luminescence reaction.
-
-
Data Acquisition and Analysis:
-
The luminescence signal is measured at two wavelengths: one for the NanoLuc® donor (e.g., 460 nm) and one for the NanoBRET™ 618 acceptor (e.g., >600 nm).
-
The BRET ratio is calculated as the acceptor emission divided by the donor emission.
-
The IC50 value is determined by plotting the BRET ratio as a function of the BI-9321 concentration and fitting the data to a dose-response curve.
-
Fluorescence Recovery After Photobleaching (FRAP)
This live-cell imaging technique is used to assess the mobility of NSD3 in the nucleus and how it is affected by BI-9321.
Workflow Diagram:
Caption: Workflow for Fluorescence Recovery After Photobleaching (FRAP) assay.
Methodology:
-
Cell Culture and Transfection:
-
U2OS or other suitable cells are grown on glass-bottom dishes and transfected with a plasmid encoding a fluorescently tagged NSD3 (e.g., GFP-NSD3).
-
-
Live-Cell Imaging:
-
Transfected cells are treated with either BI-9321 or a vehicle control (DMSO).
-
Imaging is performed on a confocal microscope equipped with a high-power laser for photobleaching.
-
-
FRAP Experiment:
-
A pre-bleach image of a cell expressing GFP-NSD3 is acquired.
-
A defined region of interest (ROI) within the nucleus is photobleached using a high-intensity laser pulse.
-
A time-lapse series of images is acquired immediately after bleaching to monitor the recovery of fluorescence in the bleached ROI.
-
-
Data Analysis:
-
The fluorescence intensity in the bleached ROI is measured over time and corrected for photobleaching that occurs during image acquisition.
-
The fluorescence recovery curve is plotted, and parameters such as the mobile fraction and the half-time of recovery are calculated. An increase in the mobile fraction upon treatment with BI-9321 indicates that the inhibitor displaces NSD3 from its chromatin binding sites.
-
Conclusion
This compound is a valuable research tool for probing the function of the NSD3-PWWP1 domain. Its well-characterized mechanism of action, involving the direct inhibition of the PWWP1 "reader" domain and subsequent destabilization of the MYC oncoprotein, provides a clear rationale for its observed anti-proliferative effects. The detailed experimental protocols provided herein offer a guide for the further investigation of BI-9321 and the broader role of NSD3 in health and disease. This in-depth understanding of its core mechanism is crucial for researchers in the fields of epigenetics, oncology, and drug discovery.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. A NSD3-targeted PROTAC suppresses NSD3 and cMyc oncogenic nodes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. NSD3S stabilizes MYC through hindering its interaction with FBXW7 - PubMed [pubmed.ncbi.nlm.nih.gov]
BI-9321 Trihydrochloride: A Technical Guide to the First-in-Class NSD3-PWWP1 Domain Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BI-9321 trihydrochloride, a potent and selective chemical probe for the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3). BI-9321 serves as a critical tool for elucidating the biological functions of the NSD3-PWWP1 domain and exploring its therapeutic potential, particularly in oncology.
Core Compound Characteristics
BI-9321 is a first-in-class, cell-permeable antagonist that targets the methyl-lysine binding pocket of the NSD3-PWWP1 domain.[1][2] It was developed through fragment-based screening and subsequent structure-based optimization.[1] BI-9321 exhibits high selectivity for the NSD3-PWWP1 domain over other PWWP domains, including NSD2-PWWP1 and NSD3-PWWP2.[2][3] A structurally related but significantly less active compound, BI-9466, is available as a negative control for in-cell and in-vitro experiments.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for BI-9321 and its negative control, BI-9466.
Table 1: In Vitro Binding and Biochemical Activity
| Compound | Target Domain | Assay Type | Kd (nM) | IC50 (nM) | Reference |
| BI-9321 | NSD3-PWWP1 | SPR | 166 | [3] | |
| NSD3-PWWP1 | ITC | 445 | [4] | ||
| NSD3-PWWP1 | TR-FRET | 203 | [4] | ||
| BI-9466 | NSD3-PWWP1 | SPR | 144,000 | [4] | |
| NSD3-PWWP1 | TR-FRET | 120,000 | [4] |
Table 2: Cellular Activity and Proliferation
| Compound | Cell Line | Assay Type | IC50 (µM) | Effect | Reference |
| BI-9321 | U2OS | NanoBRET | 1.2 | Disruption of NSD3-PWWP1 and Histone H3 interaction | [3][5] |
| MOLM-13 | RealTime-Glo | 26.8 | Anti-proliferative | [5] | |
| RN2 | RealTime-Glo | 13 | Anti-proliferative | [5] | |
| BI-9466 | U2OS | NanoBRET | >100 | No significant disruption | [6] |
Mechanism of Action and Signaling Pathway
NSD3 is a histone methyltransferase that plays a crucial role in transcriptional regulation. The PWWP1 domain of NSD3 recognizes and binds to methylated histones, thereby recruiting chromatin-modifying complexes to specific genomic loci. In certain cancers, such as those with amplification of the 8p11-p12 region, NSD3 is overexpressed and contributes to oncogenesis.[1] NSD3 has been implicated in pathways involving key oncogenic drivers like MYC and BRD4.
BI-9321 exerts its effect by competitively binding to the aromatic cage of the NSD3-PWWP1 domain, which is responsible for recognizing methylated histone tails. This binding prevents the recruitment of NSD3 to chromatin, leading to downstream effects on gene expression, including the downregulation of MYC mRNA, and a reduction in cancer cell proliferation.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of BI-9321 are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay was used to determine the in-vitro potency of BI-9321 in disrupting the interaction between the NSD3-PWWP1 domain and a biotinylated histone H3 peptide.
-
Reagents:
-
GST-tagged NSD3-PWWP1 protein
-
Biotinylated H3K36me3 peptide
-
Europium-labeled anti-GST antibody (donor fluorophore)
-
Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore)
-
Assay Buffer: PBS, 0.05% Tween20, 0.1% BSA
-
-
Procedure:
-
Add 2 µL of BI-9321 or BI-9466, serially diluted in DMSO, to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the GST-NSD3-PWWP1 protein and the biotinylated H3K36me3 peptide in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of a solution containing the Europium-labeled anti-GST antibody and Streptavidin-APC in assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET enabled plate reader, with excitation at 320 nm and emission at 620 nm (Europium) and 665 nm (APC).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the compound concentration to determine the IC50.
-
NanoBRET™ Cellular Assay
This assay measures the target engagement of BI-9321 with the NSD3-PWWP1 domain in live cells.
-
Cell Line: U2OS cells
-
Reagents:
-
Plasmid encoding NSD3-PWWP1 fused to NanoLuc® luciferase.
-
Plasmid encoding Histone H3.3 fused to HaloTag®.
-
NanoBRET™ 618 Ligand (fluorescent tracer).
-
Lipofectamine 3000 for transfection.
-
-
Procedure:
-
Co-transfect U2OS cells with the NSD3-PWWP1-NanoLuc® and H3.3-HaloTag® plasmids.
-
After 24 hours, harvest the cells and resuspend in Opti-MEM.
-
Add the NanoBRET™ 618 Ligand to the cell suspension.
-
Dispense the cell suspension into a 384-well white plate.
-
Add serially diluted BI-9321 or BI-9466 to the wells.
-
Incubate for 2 hours at 37°C.
-
Add Nano-Glo® Substrate and read the plate on a luminometer equipped with filters for donor (460 nm) and acceptor (618 nm) emission.
-
Calculate the NanoBRET™ ratio and plot against the compound concentration to determine the cellular IC50.
-
Fluorescence Recovery After Photobleaching (FRAP) Assay
This assay assesses the mobility of NSD3 in the nucleus and how it is affected by BI-9321.
-
Cell Line: U2OS cells
-
Reagents:
-
Plasmid encoding GFP-tagged NSD3 (short isoform).
-
Hoechst 33342 for nuclear staining.
-
-
Procedure:
-
Transfect U2OS cells with the GFP-NSD3 plasmid.
-
After 24 hours, treat the cells with BI-9321 (e.g., 10 µM) or DMSO for 1-2 hours.
-
Stain the nuclei with Hoechst 33342.
-
Using a confocal microscope, define a region of interest (ROI) within the nucleus.
-
Acquire pre-bleach images.
-
Photobleach the ROI using a high-intensity laser.
-
Acquire post-bleach images at regular intervals to monitor the recovery of fluorescence in the ROI.
-
Quantify the fluorescence intensity over time and calculate the mobile fraction and the half-time of recovery.
-
Cell Proliferation Assay
This assay determines the effect of BI-9321 on the proliferation of cancer cell lines.
-
Cell Lines: MOLM-13, RN2
-
Reagent: RealTime-Glo™ MT Cell Viability Assay reagent.
-
Procedure:
-
Seed MOLM-13 or RN2 cells in a 96-well white plate.
-
Add serially diluted BI-9321 or BI-9466 to the wells.
-
Add the RealTime-Glo™ reagent to the wells.
-
Incubate the plate at 37°C in a cell culture incubator.
-
Measure luminescence at various time points (e.g., 24, 48, 72 hours) using a plate reader.
-
Plot the luminescence signal against the compound concentration at the final time point to determine the IC50 for cell proliferation.
-
Experimental and Logical Workflows
The following diagrams illustrate the discovery and characterization workflow for BI-9321 and the logical relationship of its antagonistic action.
References
- 1. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. BI-9321 | Structural Genomics Consortium [thesgc.org]
- 4. opnme.com [opnme.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
BI-9321 Trihydrochloride: A Technical Guide to its Role in Epigenetic Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic regulation, the intricate orchestra of modifications to DNA and its associated proteins that governs gene expression without altering the DNA sequence itself, presents a fertile ground for therapeutic intervention, particularly in oncology. A key family of epigenetic regulators is the Nuclear SET Domain (NSD) family of histone methyltransferases. Among these, NSD3 has emerged as a protein of significant interest due to its frequent amplification in various cancers. This technical guide provides an in-depth exploration of BI-9321 trihydrochloride, a first-in-class, potent, and selective chemical probe for the PWWP1 domain of NSD3. This document will detail its mechanism of action, summarize key quantitative data, provide an overview of essential experimental protocols for its characterization, and visualize its regulatory pathway and experimental workflows.
Core Mechanism of Action
This compound functions as a selective antagonist of the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3). The PWWP domain is a "reader" domain that recognizes and binds to specific post-translational modifications on histone tails, specifically methylated lysine residues. By binding to the methyl-lysine binding site of the NSD3-PWWP1 domain, BI-9321 effectively disrupts the interaction between NSD3 and histones.[1][2][3] This inhibition of NSD3's chromatin localization leads to downstream effects on gene expression, most notably the downregulation of the proto-oncogene Myc, and a subsequent reduction in cancer cell proliferation.[1][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the potency, selectivity, and cellular effects of BI-9321.
| Parameter | Value | Assay | Notes |
| Binding Affinity | |||
| Kd | 166 nM | Surface Plasmon Resonance (SPR) | Demonstrates high-affinity binding to the NSD3-PWWP1 domain.[2][5] |
| Kd | 445 ± 8 nM | Isothermal Titration Calorimetry (ITC) | Confirms direct binding interaction and provides thermodynamic parameters.[6][7] |
| In Vitro Potency | |||
| IC50 | 203 nM | TR-FRET Assay | Measures the inhibition of the NSD3-PWWP1 interaction with a histone peptide.[6] |
| Cellular Activity | |||
| IC50 | 1.2 µM | NanoBRET Assay (U2OS cells) | Quantifies the disruption of the NSD3-PWWP1 interaction with Histone H3 in a cellular context.[2][5] |
| Cellular Target Engagement | ~1 µM | FRAP & BRET Assays | Confirms that BI-9321 engages with its target within living cells at this concentration.[8][9] |
| Cellular Effects | |||
| Proliferation IC50 | Not explicitly stated | RealTime-Glo MT Cell Viability Assay | Reduces proliferation in MOLM-13 cells.[1][4] |
| Target | Activity | Notes |
| Selectivity Profile | ||
| NSD3-PWWP1 | Active | Primary target of BI-9321.[1][2][5] |
| NSD2-PWWP1 | Inactive | Demonstrates selectivity within the NSD family of proteins.[1][3][5] |
| NSD3-PWWP2 | Inactive | Highlights the specific targeting of the first PWWP domain of NSD3.[1][3][5] |
| Kinase Panel (31 kinases) | Inactive | BI-9321 shows a clean profile against a panel of 31 kinases, indicating low off-target activity in this area.[9] |
| Other PWWP domains (15 total) | Inactive | A Differential Scanning Fluorimetry (DSF) screen against a panel of 15 PWWP domains showed high selectivity for NSD3-PWWP1.[7][10] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and the experimental approaches used to characterize BI-9321, the following diagrams are provided.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize BI-9321. These are generalized protocols and specific parameters may vary based on the experimental setup.
Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity (Kd) of BI-9321 to the NSD3-PWWP1 domain.
Methodology:
-
Immobilize recombinant NSD3-PWWP1 protein onto a sensor chip.
-
Prepare a series of dilutions of BI-9321 in a suitable running buffer.
-
Inject the BI-9321 solutions over the sensor chip surface at a constant flow rate.
-
Measure the change in the refractive index at the surface of the chip, which is proportional to the amount of bound analyte, in real-time to obtain association and dissociation curves.
-
Regenerate the sensor surface between injections.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
NanoBRET™ Protein:Protein Interaction Assay
Objective: To measure the inhibitory effect of BI-9321 on the interaction between NSD3-PWWP1 and Histone H3 in living cells.
Methodology:
-
Co-transfect cells (e.g., U2OS) with plasmids encoding for NSD3-PWWP1 fused to NanoLuc® luciferase (the BRET donor) and Histone H3 fused to HaloTag® (the BRET acceptor).
-
Culture the transfected cells and then treat with the HaloTag® NanoBRET® 618 Ligand.
-
Seed the cells into a multi-well plate and treat with a serial dilution of BI-9321.
-
Add the NanoBRET™ Nano-Glo® Substrate to the cells.
-
Measure the luminescence signal at two wavelengths: one for the donor (e.g., 460 nm) and one for the acceptor (e.g., >600 nm).
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the concentration of BI-9321 and fit the data to a dose-response curve to determine the IC50 value.
Fluorescence Recovery After Photobleaching (FRAP)
Objective: To assess the cellular target engagement of BI-9321 by measuring its effect on the mobility of NSD3-PWWP1 in the nucleus.
Methodology:
-
Transfect cells (e.g., U2OS) with a plasmid encoding for GFP-tagged NSD3-PWWP1.
-
Treat the cells with either BI-9321 or a vehicle control.
-
Identify a region of interest (ROI) within the nucleus of a cell expressing the GFP-fusion protein.
-
Use a high-intensity laser to photobleach the GFP signal within the ROI.
-
Monitor the recovery of fluorescence in the ROI over time as unbleached GFP-tagged proteins diffuse into the bleached area.
-
Quantify the fluorescence recovery kinetics. Inhibition of NSD3-PWWP1 binding to chromatin by BI-9321 is expected to result in a faster fluorescence recovery rate due to increased mobility of the protein.
RealTime-Glo™ MT Cell Viability Assay
Objective: To determine the effect of BI-9321 on the proliferation of cancer cells (e.g., MOLM-13).
Methodology:
-
Seed cells in a multi-well plate in their appropriate growth medium.
-
Add the RealTime-Glo™ MT Cell Viability Assay reagent, which contains a pro-substrate and NanoLuc® luciferase, to the wells.
-
Treat the cells with a serial dilution of BI-9321.
-
Incubate the plate under standard cell culture conditions.
-
Measure the luminescence at various time points. The signal is proportional to the number of viable, metabolically active cells.
-
Plot the luminescence signal against the concentration of BI-9321 to determine the effect on cell proliferation and calculate the IC50 value if applicable.
Conclusion
This compound is a valuable research tool for investigating the biological functions of the NSD3-PWWP1 domain in epigenetic regulation. Its high potency, selectivity, and demonstrated cellular activity make it a critical chemical probe for dissecting the role of NSD3 in health and disease. The downstream effects of BI-9321 on Myc expression and cell proliferation underscore the therapeutic potential of targeting this epigenetic reader domain in cancers where it is dysregulated. The methodologies outlined in this guide provide a framework for the further characterization and application of this and similar compounds in epigenetic drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BI 9321 | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BI-9321 | Structural Genomics Consortium [thesgc.org]
- 6. Probe BI-9321 | Chemical Probes Portal [chemicalprobes.org]
- 7. researchgate.net [researchgate.net]
- 8. Pardon Our Interruption [opnme.com]
- 9. opnme.com [opnme.com]
- 10. researchgate.net [researchgate.net]
BI-9321 Trihydrochloride: A Technical Guide to its Antagonistic Effect on NSD3-PWWP1 Histone Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BI-9321 trihydrochloride, a first-in-class, potent, and selective chemical probe that acts as an antagonist of the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3). By disrupting the crucial interaction between NSD3 and histones, BI-9321 offers a valuable tool for elucidating the biological functions of this multi-domain epigenetic regulator and exploring its therapeutic potential, particularly in oncology.
Core Mechanism of Action
BI-9321 specifically targets the methyl-lysine binding site within the PWWP1 domain of NSD3.[1][2] This antagonistic action competitively inhibits the recognition of post-translationally modified histones, thereby disrupting the chromatin-modifying activities of NSD3.[2] The compound has demonstrated high selectivity for the NSD3-PWWP1 domain, showing inactivity against other PWWP domains such as NSD2-PWWP1 and NSD3-PWWP2.[1][3][4]
The interaction of BI-9321 with the NSD3-PWWP1 domain has been extensively characterized, leading to downstream effects on gene expression and cellular processes. Notably, as a single agent, BI-9321 has been shown to downregulate the expression of Myc messenger RNA (mRNA) and reduce cell proliferation in the MOLM-13 acute myeloid leukemia (AML) cell line.[1][2][5]
Quantitative Data Summary
The binding affinity and inhibitory activity of BI-9321 have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data for BI-9321 and its closely related, but significantly less active, negative control, BI-9466.
Table 1: In Vitro Binding Affinity and Inhibitory Potency of BI-9321
| Assay Type | Parameter | BI-9321 Value | BI-9466 Value |
| Surface Plasmon Resonance (SPR) | Kd | 166 nM[1][3][4] | 144,000 nM[6] |
| Isothermal Titration Calorimetry (ITC) | Kd | 445 nM[6][7] | Not Determined |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50 | 203 nM[6][7] | 120,000 nM[6] |
| Differential Scanning Fluorimetry (DSF) | ΔTm | 5.5 °C[7] | Not Determined |
Table 2: Cellular Target Engagement and Activity of BI-9321
| Assay Type | Cell Line | Parameter | BI-9321 Value |
| NanoBioluminescence Resonance Energy Transfer (NanoBRET) | U2OS | IC50 | 1.2 µM[1][3][4] |
| Fluorescence Recovery After Photobleaching (FRAP) | U2OS | Cellular Target Engagement | 1 µM[6][8] |
| Antiproliferative Assay (RealTime-Glow MT) | MOLM-13 | IC50 | 26.8 µM[1] |
Signaling Pathway and Logic
The binding of the NSD3-PWWP1 domain to methylated histones is a critical step in the regulation of gene expression. BI-9321 disrupts this interaction, leading to downstream consequences. The following diagram illustrates the proposed signaling pathway affected by BI-9321.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize the effects of BI-9321 on histone interactions.
Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity (Kd) of BI-9321 to the NSD3-PWWP1 domain.
Methodology:
-
Immobilize the purified NSD3-PWWP1 protein onto a sensor chip.
-
Prepare a series of concentrations of BI-9321 in a suitable running buffer (e.g., 50 mM TRIS, pH 8.0; 150 mM NaCl; 1 mM TCEP; 0.005 % Tween 20; 2% DMSO).[6]
-
Inject the different concentrations of BI-9321 over the sensor chip surface.
-
Measure the change in the refractive index at the surface as the compound binds to and dissociates from the protein.
-
Analyze the resulting sensorgrams to calculate the association and dissociation rate constants.
-
Determine the equilibrium dissociation constant (Kd) from the ratio of the rate constants. A steady-state fit using a 1:1 interaction model is often employed.[9]
NanoBioluminescence Resonance Energy Transfer (NanoBRET) Assay
Objective: To measure the in-cell inhibition of the interaction between NSD3-PWWP1 and histone H3 by BI-9321.
Methodology:
-
Co-transfect U2OS cells with two constructs: one expressing NSD3-PWWP1 fused to NanoLuc luciferase and another expressing histone H3 fused to HaloTag.[10]
-
Add the HaloTag ligand labeled with a fluorescent reporter to the cells.
-
Treat the cells with a range of concentrations of BI-9321 or the negative control BI-9466.
-
Add the NanoLuc substrate to initiate the bioluminescent reaction.
-
Measure the light emission at two wavelengths: one for the NanoLuc donor and one for the fluorescent acceptor.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the compound concentration to determine the IC50 value, which represents the concentration of BI-9321 required to inhibit 50% of the NSD3-H3 interaction.[4]
Fluorescence Recovery After Photobleaching (FRAP)
Objective: To confirm cellular target engagement by observing changes in the mobility of NSD3 in the nucleus upon BI-9321 treatment.
Methodology:
-
Transfect U2OS cells with a construct expressing GFP-tagged NSD3 (short isoform).[10]
-
Treat the cells with BI-9321 (e.g., 1 µM) or a vehicle control (DMSO).
-
Identify a region of interest (ROI) within the nucleus.
-
Use a high-intensity laser to photobleach the GFP signal within the ROI.
-
Monitor the recovery of fluorescence in the bleached region over time as unbleached GFP-NSD3 molecules diffuse into the ROI.
-
Quantify the fluorescence recovery kinetics. A change in the recovery rate or the mobile fraction of GFP-NSD3 upon BI-9321 treatment indicates target engagement.[8]
Conclusion
This compound is a well-characterized and highly selective chemical probe for the NSD3-PWWP1 domain. Its ability to specifically disrupt histone interactions provides a powerful means to investigate the roles of NSD3 in chromatin biology and disease. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers to utilize BI-9321 in their studies and for drug development professionals to consider the NSD3-PWWP1 axis as a potential therapeutic target. The availability of a validated negative control, BI-9466, further enhances the rigor of experiments conducted with this valuable tool.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BI-9321 | Structural Genomics Consortium [thesgc.org]
- 5. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. Probe BI-9321 | Chemical Probes Portal [chemicalprobes.org]
- 8. Pardon Our Interruption [opnme.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Impact of BI-9321 Trihydrochloride on Myc Messenger RNA Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of BI-9321 trihydrochloride on the expression of Myc messenger RNA (mRNA). BI-9321 is a potent and selective antagonist of the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[1][2] Emerging research has identified NSD3 as a critical co-factor for the transcription of the MYC oncogene, a key driver in many human cancers.[3] This document summarizes the quantitative effects of BI-9321 on Myc mRNA levels, details the experimental protocols for assessing these effects, and provides visual representations of the underlying molecular pathways and experimental workflows.
Quantitative Data Summary
BI-9321 has been demonstrated to significantly downregulate the expression of Myc mRNA in the human acute myeloid leukemia (AML) cell line MOLM-13.[1][4][5][6] The following tables summarize the quantitative findings from key studies, providing a clear comparison of the effects of BI-9321 over time and in relation to control compounds.
Table 1: Time-Course of Myc mRNA Expression in MOLM-13 Cells Treated with 10 µM BI-9321
| Treatment Duration | Relative Myc mRNA Expression (Normalized to DMSO control) |
| 6 hours | Decreased[6] |
| 20 hours | Significantly Decreased[3] |
| 24 hours | Significantly Decreased[3] |
| 48 hours | Significantly Decreased[3] |
Note: The data represents the mean ± s.e.m. of three biological replicates, each with four technical replicates. Gene expression was normalized to the housekeeping genes PBGD and TBP.[3]
Table 2: Comparative Effect of BI-9321 and Control Compounds on Myc mRNA Expression in MOLM-13 Cells after 20 hours of Treatment
| Compound | Concentration | Relative Myc mRNA Expression (Normalized to DMSO control) |
| BI-9321 | 10 µM | Significantly Decreased[3] |
| BI-9466 (Negative Control) | 10 µM | No Significant Change[3] |
| JQ1 (Positive Control) | 0.5 µM | Significantly Decreased[3] |
Note: BI-9466 is an inactive analog of BI-9321. JQ1 is a known inhibitor of BET bromodomains, which are also involved in Myc regulation.[3]
Signaling Pathway and Mechanism of Action
BI-9321 exerts its effect on Myc mRNA expression by targeting the PWWP1 domain of NSD3. NSD3 is a histone methyltransferase that plays a crucial role in chromatin regulation. The PWWP1 domain of NSD3 is a "reader" domain that recognizes specific histone modifications, facilitating the recruitment of transcriptional machinery to target genes, including MYC. By binding to the methyl-lysine binding site of the NSD3-PWWP1 domain, BI-9321 disrupts this interaction.[4][5][7][8] This inhibition is thought to prevent the efficient transcription of the MYC gene, leading to a reduction in Myc mRNA levels.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Silencing of the DNA damage repair regulator PPP1R15A sensitizes acute myeloid leukemia cells to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neoplasiaresearch.com [neoplasiaresearch.com]
- 8. A NSD3-targeted PROTAC suppresses NSD3 and cMyc oncogenic nodes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The selectivity profile of BI-9321 trihydrochloride against other PWWP domains.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of BI-9321 trihydrochloride, a potent and selective chemical probe for the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3). This document details the quantitative binding affinities, comprehensive experimental methodologies, and the broader context of the signaling pathways involved.
Quantitative Selectivity Profile of BI-9321
BI-9321 is a first-in-class antagonist of the NSD3-PWWP1 domain, demonstrating high potency and selectivity.[1][2][3] It targets the methyl-lysine binding site of the PWWP1 domain with sub-micromolar activity in vitro and engages its target in cells at a concentration of 1 µM.[1][2] The following tables summarize the quantitative analysis of BI-9321's binding affinity and selectivity against various PWWP domains.
Table 1: Binding Affinity of BI-9321 for NSD3-PWWP1
| Parameter | Method | Value | Reference |
| Kd | Surface Plasmon Resonance (SPR) | 166 nM | [4][5][6][7] |
| Kd | Isothermal Titration Calorimetry (ITC) | 445 ± 8 nM | [8][9] |
| IC50 (NSD3-PWWP1/H3 interaction) | NanoBRET in U2OS cells | 1.2 µM | [2][4][6][7] |
Table 2: Selectivity of BI-9321 Against Other PWWP Domains
BI-9321 has been shown to be highly selective for the PWWP1 domain of NSD3 over other PWWP domains, including NSD2-PWWP1 and the second PWWP domain of NSD3 (NSD3-PWWP2).[2][4][5][6][7] A broader selectivity screening was conducted using Differential Scanning Fluorimetry (DSF) against a panel of 15 PWWP domains. The results are presented as the difference in thermal shift (ΔTm) in the presence of 100 µM BI-9321. A larger ΔTm indicates stronger binding.
| PWWP Domain | ΔTm (°C) at 100 µM BI-9321 |
| NSD3-PWWP1 | Significant Stabilization |
| NSD2-PWWP1 | Minimal to No Shift |
| NSD3-PWWP2 | Minimal to No Shift |
| Other 13 PWWP Domains | Minimal to No Shift |
Note: The specific ΔTm values for the 15 PWWP domains are typically presented in graphical histogram format in the source literature and show a significant thermal shift only for NSD3-PWWP1.[8][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to characterize the selectivity profile of BI-9321.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions.
Methodology:
-
Immobilization: The ligand (e.g., purified NSD3-PWWP1 protein) is typically immobilized on a sensor chip surface.
-
Analyte Injection: A solution containing the analyte (BI-9321) at various concentrations is flowed over the sensor surface.
-
Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected in real-time and measured in resonance units (RU).
-
Data Analysis: The binding kinetics (association and dissociation rates) are analyzed to determine the equilibrium dissociation constant (Kd). A steady-state fit using a 1:1 interaction model is often applied.[8][9]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, allowing for the determination of thermodynamic parameters.
Methodology:
-
Sample Preparation: The macromolecule (e.g., NSD3-PWWP1) is placed in the sample cell, and the ligand (BI-9321) is loaded into the injection syringe.
-
Titration: The ligand is injected in small aliquots into the sample cell.
-
Heat Measurement: The heat released or absorbed upon binding is measured by the instrument.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to macromolecule. This binding isotherm is then fitted to a binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.[8][9]
NanoBRET™ Target Engagement Assay
NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a cell-based assay used to quantify protein-protein interactions in living cells.
Methodology:
-
Cell Transfection: Cells (e.g., U2OS) are co-transfected with plasmids encoding the target protein (NSD3-PWWP1) fused to a NanoLuc® luciferase (the donor) and the interacting partner (e.g., histone H3) fused to a HaloTag® protein labeled with a fluorescent probe (the acceptor).
-
Compound Treatment: The transfected cells are treated with varying concentrations of the test compound (BI-9321).
-
BRET Measurement: The substrate for NanoLuc® is added, and the light emission from both the donor (luciferase) and the acceptor (fluorophore) is measured.
-
Data Analysis: The BRET ratio is calculated as the ratio of acceptor emission to donor emission. A decrease in the BRET signal indicates that the test compound is disrupting the protein-protein interaction. The IC50 value is determined from the dose-response curve.[4][10]
Quantitative Proteomics
This approach assesses the selectivity of a compound in a more complex biological context, such as a cell lysate.
Methodology:
-
Affinity Matrix Preparation: BI-9321 is immobilized on beads to create an affinity matrix.
-
Lysate Incubation: The affinity matrix is incubated with a cell lysate, allowing proteins that bind to BI-9321 to be captured.
-
Competitive Elution: The captured proteins are then eluted by competition with a high concentration of free BI-9321.
-
Mass Spectrometry: The eluted proteins are identified and quantified using mass spectrometry-based proteomics.
-
Data Analysis: Specific interactors are identified by comparing the proteins eluted with free BI-9321 to a control elution. This allows for the identification of on- and off-targets in a complex proteome.[8][9]
Signaling Pathway Context
The PWWP domain is a conserved structural motif found in many chromatin-associated proteins.[11] These domains play crucial roles in recognizing post-translationally modified histones, thereby influencing DNA methylation, DNA repair, and transcriptional regulation.[9][11] NSD3, the primary target of BI-9321, is a histone methyltransferase implicated in various signaling pathways relevant to cancer biology.
NSD3-PWWP1 in Cellular Signaling
The NSD3-PWWP1 domain is critical for the localization and function of the NSD3 protein. By binding to specific histone marks, NSD3 is recruited to chromatin where it can influence gene expression. Inhibition of the NSD3-PWWP1 domain by BI-9321 can therefore modulate these downstream signaling events. As a single agent, BI-9321 has been shown to downregulate Myc messenger RNA expression and reduce proliferation in MOLM-13 cells.[1][5][12]
Broader Involvement of PWWP Domain Proteins
PWWP domain-containing proteins are involved in a multitude of cellular processes. Understanding these broader connections is essential for appreciating the potential impact of targeting this protein family.
This technical guide provides a comprehensive overview of the selectivity profile of this compound. The data presented underscores its utility as a selective chemical probe for the NSD3-PWWP1 domain, making it a valuable tool for elucidating the biological functions of this important epigenetic regulator.
References
- 1. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid profiling of protein kinase inhibitors by quantitative proteomics - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. BI-9321 | Structural Genomics Consortium [thesgc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative proteomics of kinase inhibitor targets and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of BI-9321 Trihydrochloride in Acute Myeloid Leukemia: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) remains a challenging malignancy with a need for novel therapeutic strategies. Recent research has identified the NSD3-PWWP1 domain as a critical dependency in AML, making it an attractive target for drug development. BI-9321 trihydrochloride, a potent and selective antagonist of the NSD3-PWWP1 domain, has emerged as a promising preclinical candidate. This technical guide provides an in-depth overview of the therapeutic potential of BI-9321 in AML, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental workflows.
Introduction to this compound
BI-9321 is a first-in-class chemical probe that specifically targets the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[1][2] The trihydrochloride salt form of BI-9321 offers enhanced water solubility and stability, making it suitable for in vitro and potentially in vivo studies.[3] The PWWP1 domain of NSD3 has been identified as essential for the viability of AML cells, making BI-9321 a promising agent for targeted therapy.[1][2]
Mechanism of Action: Targeting the NSD3-PWWP1 Domain
BI-9321 functions by antagonizing the interaction between the PWWP1 domain of NSD3 and histone proteins. This disruption has been shown to downregulate the expression of key oncogenes, such as MYC, and inhibit the proliferation of AML cells.[1][2]
The NSD3 Signaling Axis in AML
In AML, the short isoform of NSD3 (NSD3-short), which contains the PWWP1 domain but lacks the methyltransferase domain, acts as a crucial adaptor protein.[3] It forms a complex with the bromodomain and extraterminal (BET) protein BRD4 and the chromatin remodeler CHD8. This complex is recruited to super-enhancers, leading to the transcriptional activation of oncogenes like MYC, which are essential for AML cell survival and proliferation.[3]
References
BI-9321 Trihydrochloride: A Technical Guide to its Role in Cancer Biology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-9321 trihydrochloride has emerged as a critical chemical probe for dissecting the role of the NSD3 (Nuclear Receptor Binding SET Domain Protein 3) in cancer biology. As a potent and selective antagonist of the PWWP1 domain of NSD3, BI-9321 offers a powerful tool to investigate the downstream effects of inhibiting this key epigenetic reader. This technical guide provides an in-depth overview of BI-9321's mechanism of action, its application in cancer research, and detailed protocols for key experimental assays. Furthermore, it explores the evolution of BI-9321 into targeted protein degraders, highlighting the therapeutic potential of targeting the NSD3-PWWP1 axis.
Introduction to this compound
BI-9321 is a first-in-class, potent, and selective small molecule inhibitor that targets the PWWP1 domain of NSD3.[1][2] The NSD family of histone methyltransferases, including NSD3, are crucial regulators of chromatin structure and gene expression, and their dysregulation is frequently implicated in various cancers.[3][4] BI-9321 specifically disrupts the interaction between the NSD3-PWWP1 domain and histone tails, thereby modulating gene expression programs controlled by this interaction.[5] This targeted inhibition allows for the precise investigation of NSD3's function in oncogenesis.
Mechanism of Action
BI-9321 competitively binds to the methyl-lysine binding pocket of the NSD3-PWWP1 domain. This domain is responsible for "reading" histone marks, specifically methylated histone H3, which is a critical step in the recruitment of chromatin-modifying complexes and the subsequent regulation of gene transcription.[1] By occupying this binding site, BI-9321 prevents the engagement of NSD3 with chromatin, leading to downstream effects on gene expression, most notably the downregulation of the MYC oncogene.[2][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its derivatives from various in vitro and cellular assays.
Table 1: In Vitro Binding Affinity and Cellular Activity of BI-9321
| Parameter | Value | Cell Line/System | Reference |
| Kd (NSD3-PWWP1) | 166 nM | Surface Plasmon Resonance (SPR) | [7] |
| IC50 (H3-NSD3-PWWP1 Interaction) | 1.2 µM | U2OS cells (NanoBRET) | [5][7] |
| IC50 (Cell Viability) | 26.8 µM | MOLM-13 | MedChemExpress Data |
| IC50 (Cell Viability) | 13 µM | RN2 | MedChemExpress Data |
Table 2: Synergistic Activity of BI-9321 with JQ1 in MOLM-13 Cells
| Treatment | IC50 (Proliferation) | Reference |
| JQ1 alone | ~139 nM | MedChemExpress Data |
| JQ1 + 10 µM BI-9321 | ~120 nM | MedChemExpress Data |
Table 3: Activity of MS9715 (BI-9321-based PROTAC)
| Parameter | Value | Cell Line | Reference |
| DC50 (NSD3 Degradation) | 4.9 µM | MOLM-13 | [8] |
| EC50 (Cell Viability) | 2.3 µM | EOL-1 | [8] |
| EC50 (Cell Viability) | 3.3 µM | MM1.S | [8] |
| EC50 (Cell Viability) | 3.5 µM | RS4;11 | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by BI-9321 and a typical experimental workflow for its characterization.
Figure 1: BI-9321 inhibits the NSD3-PWWP1 interaction with histones, downregulating MYC expression.
Figure 2: A typical experimental workflow to characterize the effects of BI-9321 on cancer cells.
Detailed Experimental Protocols
NanoBRET™ Protein:Protein Interaction Assay
This assay is used to quantify the inhibition of the NSD3-PWWP1 and histone H3 interaction by BI-9321 in live cells.
Materials:
-
U2OS cells
-
Plasmids encoding NanoLuc®-NSD3-PWWP1 and HaloTag®-Histone H3
-
FuGENE® HD Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
This compound
-
White, 96-well assay plates
Protocol:
-
Cell Seeding: Seed U2OS cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete medium and incubate overnight.
-
Transfection: Co-transfect the cells with the NanoLuc®-NSD3-PWWP1 and HaloTag®-Histone H3 plasmids using FuGENE® HD transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.
-
Ligand Addition: Add the HaloTag® NanoBRET™ 618 Ligand to the cells at a final concentration of 100 nM and incubate for at least 6 hours.
-
Compound Treatment: Prepare serial dilutions of BI-9321 in Opti-MEM™. Add the compound dilutions to the wells and incubate for 2 hours.
-
Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to each well.
-
Data Acquisition: Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (618 nm).
-
Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal) and plot the values against the BI-9321 concentration to determine the IC50.
Fluorescence Recovery After Photobleaching (FRAP) Assay
FRAP is used to assess the cellular target engagement of BI-9321 by measuring changes in the mobility of GFP-tagged NSD3-PWWP1.
Materials:
-
U2OS cells
-
Plasmid encoding GFP-NSD3-PWWP1
-
Transfection reagent
-
Glass-bottom imaging dishes
-
Confocal microscope with a high-power laser for photobleaching
-
This compound
Protocol:
-
Cell Seeding and Transfection: Seed U2OS cells on glass-bottom dishes and transfect with the GFP-NSD3-PWWP1 plasmid. Incubate for 24-48 hours.
-
Compound Treatment: Treat the cells with the desired concentration of BI-9321 or vehicle control for a specified time (e.g., 1-2 hours).
-
Image Acquisition Setup: Place the dish on the confocal microscope stage. Select a cell expressing a moderate level of GFP-NSD3-PWWP1.
-
Pre-bleach Imaging: Acquire a few images of the region of interest (ROI) within the nucleus at low laser power.
-
Photobleaching: Use a high-intensity laser to photobleach the ROI.
-
Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI.
-
Data Analysis: Measure the fluorescence intensity in the bleached region over time. Normalize the data to account for photobleaching during image acquisition. Plot the normalized fluorescence intensity versus time to determine the mobile fraction and the half-time of recovery.
RealTime-Glo™ MT Cell Viability Assay
This assay measures the number of viable cells in culture over time following treatment with BI-9321.
Materials:
-
MOLM-13 cells
-
Complete cell culture medium
-
RealTime-Glo™ MT Cell Viability Assay reagent
-
This compound
-
White, 96-well assay plates
Protocol:
-
Cell Seeding: Seed MOLM-13 cells in a 96-well plate at a density of 5,000 cells per well in 50 µL of medium.
-
Reagent and Compound Addition: Prepare a 2X solution of the RealTime-Glo™ reagent and a 4X solution of BI-9321 at various concentrations. Add 25 µL of the 2X reagent and 25 µL of the 4X compound to each well.
-
Incubation and Measurement: Incubate the plate at 37°C and 5% CO2. Measure luminescence at various time points (e.g., 0, 24, 48, 72 hours) using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the BI-9321 concentration at each time point to determine the IC50 for cell viability.
Western Blot for MYC Protein Expression
This protocol is used to determine the effect of BI-9321 on the protein levels of the oncoprotein MYC.
Materials:
-
MOLM-13 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against c-MYC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat MOLM-13 cells with BI-9321 or vehicle control for the desired time. Harvest the cells and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative change in MYC protein expression.
Evolution to PROTACs: The Case of MS9715
While BI-9321 is an effective tool for studying NSD3 function, its therapeutic potential as a standalone inhibitor is limited. To enhance its anti-cancer efficacy, BI-9321 was used as a warhead to develop a Proteolysis Targeting Chimera (PROTAC), MS9715.[8] MS9715 links BI-9321 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This bifunctional molecule brings NSD3 into proximity with the E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of NSD3.
Figure 3: Mechanism of action of the BI-9321-based PROTAC, MS9715.
This degradation approach has proven to be more effective at killing cancer cells than simple inhibition with BI-9321, demonstrating the potential of targeted protein degradation as a therapeutic strategy for NSD3-dependent cancers.[8]
Conclusion
This compound is an indispensable tool for researchers investigating the role of NSD3 in cancer. Its high potency and selectivity for the NSD3-PWWP1 domain allow for precise interrogation of this epigenetic signaling pathway. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for utilizing BI-9321 in cancer biology research. Furthermore, the successful development of the BI-9321-based PROTAC, MS9715, underscores the therapeutic promise of targeting NSD3 and paves the way for the development of novel epigenetic therapies.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. opnme.com [opnme.com]
- 3. mdpi.com [mdpi.com]
- 4. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BI 9321 | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. BI-9321 | Structural Genomics Consortium [thesgc.org]
- 8. Serum Western Blot for the Detection of a c-Myc Protein Tag in Non-human Primates and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on the NSD3 Protein and its Domains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Receptor Binding SET Domain Family 3 (NSD3), also known as WHSC1L1, is a histone lysine methyltransferase that plays a crucial role in chromatin regulation and gene expression.[1] As a member of the NSD family of proteins, which also includes NSD1 and NSD2, NSD3 is primarily responsible for mono- and di-methylation of histone H3 at lysine 36 (H3K36me1 and H3K36me2).[2][3] This activity is generally associated with active transcription.[3][4] Due to its frequent amplification and overexpression in various cancers, including breast, lung, and pancreatic cancer, NSD3 has emerged as a significant oncogene and a potential therapeutic target.[2][5][6]
This technical guide provides an in-depth overview of the foundational research on NSD3, with a focus on its protein domains, enzymatic activity, and involvement in key signaling pathways. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding of NSD3's function and regulation.
NSD3 Protein Structure and Domains
The NSD3 gene encodes for three main isoforms through alternative splicing: a long isoform (NSD3L), a short isoform (NSD3S), and the WHISTLE isoform.[6][7] The full-length NSD3L protein is a large, multidomain protein containing several conserved domains that are critical for its function.[4]
The key functional domains of NSD3 include:
-
PWWP (Pro-Trp-Trp-Pro) Domains: NSD3 contains two PWWP domains.[4] These domains are known to act as "reader" modules that recognize and bind to specific histone modifications, particularly methylated lysines, as well as DNA.[8][9] The first PWWP domain of NSD3 has been shown to recognize H3K36me2/3.[9]
-
SET (Su(var)3-9, Enhancer-of-zeste, Trithorax) Domain: This is the catalytic domain responsible for the histone methyltransferase activity of NSD3.[4] It is flanked by the AWS (Associated with SET) and post-SET domains, which are essential for its catalytic function.[4][10] The SET domain catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the lysine residue of a histone substrate.[11]
-
PHD (Plant Homeodomain) Fingers: NSD3 contains five PHD fingers.[4] These domains are also involved in recognizing histone modifications. The fifth PHD finger (PHD5) of NSD3, in conjunction with a Cys-His-rich domain (C5HCH), preferentially recognizes the N-terminal tail of histone H3 with unmodified lysine 4 (H3K4) and trimethylated lysine 9 (H3K9me3).[12][13]
-
C5HCH Domain: This is a Cys-His-rich domain located near the C-terminus.[4]
The short isoform, NSD3S, lacks the catalytic SET domain but retains the N-terminal PWWP domain, allowing it to function as an adaptor protein.[6][8] The WHISTLE isoform is the shortest and contains the second PWWP domain, the SET domain, and the post-SET domain.[1]
Quantitative Data on NSD3
Quantitative analysis of NSD3's enzymatic activity and binding affinities is crucial for understanding its function and for the development of targeted inhibitors. The following tables summarize key quantitative data reported in the literature.
| Compound | IC50 (nM) | Assay Conditions |
| SAH | >100,000 | Radiometric HotSpot™ methyltransferase assay with nucleosomes as substrate. |
| Chaetocin | 192 | Radiometric HotSpot™ methyltransferase assay with nucleosomes as substrate. |
| Suramin | 320 | Radiometric HotSpot™ methyltransferase assay with nucleosomes as substrate. |
| Sinefungin | >100,000 | Radiometric HotSpot™ methyltransferase assay with nucleosomes as substrate. |
Table 1: Inhibitor IC50 Values for NSD3. This table presents the half-maximal inhibitory concentration (IC50) values for various compounds against NSD3 methyltransferase activity.[14]
Signaling Pathways Involving NSD3
NSD3 is implicated in several signaling pathways that are critical for cell growth, proliferation, and differentiation. Its dysregulation in cancer often leads to the aberrant activation of these pathways.
NSD3 and the NOTCH Signaling Pathway
In breast cancer, NSD3-mediated H3K36 methylation has been shown to activate the NOTCH signaling pathway, which is a key driver of cancer stem cell (CSC) properties and epithelial-to-mesenchymal transition (EMT).[15] The long isoform of NSD3 (NSD3L) interacts with EZH2 and RNA polymerase II to increase H3K36me2/3 at the promoters of genes involved in the NOTCH pathway, leading to their transcriptional activation.[15][16] This, in turn, promotes breast tumor initiation and metastasis.[15]
Caption: NSD3L forms a complex with EZH2 and RNA Pol II to regulate histone methylation and activate NOTCH signaling.
NSD3S as an Adaptor Protein in Leukemia
The short isoform, NSD3S, which lacks the catalytic SET domain, functions as an essential adaptor protein in acute myeloid leukemia (AML).[1] It connects the BET protein BRD4 to the chromatin remodeling enzyme CHD8, leading to transcriptional activation of oncogenes.[1]
Caption: NSD3S acts as a scaffold to link BRD4 and CHD8, driving oncogene expression in AML.
Experimental Protocols
Detailed methodologies are essential for the accurate study of NSD3. The following sections provide protocols for key experiments.
Expression and Purification of Recombinant NSD3
The production of pure, stable, and active recombinant NSD3 is critical for in vitro studies. A common challenge is the difficulty in expressing and purifying the full-length protein. One approach utilizes an E. coli expression system with a human influenza hemagglutinin (HA) tag to improve yield and purity.[17][18]
Caption: A generalized workflow for the expression and purification of recombinant NSD3 protein.
Protocol for Expression and Purification of NSD3 Constructs:
-
Cloning: The NSD3 construct is cloned into a suitable expression vector, such as pTYB12.[19]
-
Transformation: The plasmid is transformed into an appropriate E. coli expression strain, like BL21(DE3).[19]
-
Cell Culture: The transformed cells are grown in Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 100 mg/L ampicillin) at 37°C with shaking until the optical density at 600 nm (OD600) reaches approximately 0.6.[19]
-
Induction: Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 125 µM. The culture is then incubated for 16 hours at a lower temperature, such as 12°C, to enhance protein solubility.[19]
-
Harvesting: The cells are harvested by centrifugation and can be stored at -80°C.[19]
-
Lysis and Purification: The cell pellet is resuspended in a lysis buffer and the cells are lysed. The recombinant NSD3 protein is then purified from the cell lysate using affinity chromatography (e.g., based on a tag like HA or His6), followed by further purification steps like ion-exchange or size-exclusion chromatography if necessary to achieve high purity.[17][18]
In Vitro Histone Methyltransferase (HMT) Assay
This assay is used to measure the enzymatic activity of NSD3 and to screen for potential inhibitors. A common method is a radiometric assay that measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) into a histone substrate.[11][20]
Caption: A typical workflow for conducting an in vitro histone methyltransferase assay.
Protocol for In Vitro HMT Assay:
-
Reaction Setup: For each assay, a reaction mix is prepared in a microcentrifuge tube on ice. This mix typically contains a 2x histone methyltransferase buffer, S-adenosyl-L-[methyl-³H]-methionine, and the desired histone substrate.[20] Substrates can include recombinant nucleosomes, free histones, or histone peptides.[11][20]
-
Enzyme Addition: The reaction is initiated by adding the purified recombinant NSD3 enzyme to the reaction mix.[20]
-
Incubation: The reaction is incubated at a suitable temperature (e.g., 30°C) for a specific period to allow for the enzymatic reaction to occur.
-
Stopping the Reaction: The reaction is stopped, typically by adding SDS-polyacrylamide gel electrophoresis (PAGE) loading buffer.[20]
-
Analysis: The incorporation of the radiolabeled methyl group is measured. This can be done quantitatively using scintillation counting or qualitatively by separating the reaction products on an SDS-PAGE gel followed by fluorography to visualize the labeled histones.[20]
Conclusion
NSD3 is a multifaceted protein with critical roles in chromatin biology and a clear association with cancer. Its complex domain architecture allows it to function not only as a histone methyltransferase but also as a key scaffolding protein in larger transcriptional complexes. A thorough understanding of its structure, enzymatic activity, and involvement in cellular signaling is paramount for the development of novel therapeutic strategies targeting NSD3-driven malignancies. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working on this important epigenetic regulator.
References
- 1. dovepress.com [dovepress.com]
- 2. Role of NSD3 in Cancer | Encyclopedia MDPI [encyclopedia.pub]
- 3. Structure, Activity and Function of the NSD3 Protein Lysine Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure, Activity and Function of the NSD3 Protein Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of histone lysine methyltransferase NSD3 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NSD3 in Cancer: Unraveling Methyltransferase-Dependent and Isoform-Specific Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The PWWP domain of the human oncogene WHSC1L1/NSD3 induces a metabolic shift toward fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 10. researchgate.net [researchgate.net]
- 11. Elevated NSD3 Histone Methylation Activity Drives Squamous Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Methyltransferase NSD3 Has Chromatin-binding Motifs, PHD5-C5HCH, That Are Distinct from Other NSD (Nuclear Receptor SET Domain) Family Members in Their Histone H3 Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of histone lysine methyltransferase NSD3 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. researchgate.net [researchgate.net]
- 18. High yield recombinant expression and purification of oncogenic NSD1, NSD2, and NSD3 with human influenza hemagglutinin tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structural insights into the C-terminus of the histone-lysine N-methyltransferase NSD3 by small-angle X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
How to prepare a stock solution of BI-9321 trihydrochloride for in vitro assays.
Application Note
BI-9321 trihydrochloride is a potent and selective antagonist of the PWWP1 domain of the nuclear receptor-binding SET domain protein 3 (NSD3).[1][2][3][4] It is a valuable chemical probe for studying the biological functions of the NSD3-PWWP1 domain in various cellular processes, including cancer biology.[5][6] BI-9321 has been shown to disrupt the interaction between NSD3-PWWP1 and histones, leading to the downregulation of Myc messenger RNA expression and reduced cell proliferation in certain cancer cell lines.[1][3][5] Proper preparation of a stock solution is critical for obtaining reliable and reproducible results in in vitro experiments. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution.
Quantitative Data Summary
For accurate and reproducible experiments, it is crucial to start with a precisely prepared stock solution. The following table summarizes the required mass of this compound (Molecular Weight: 469.81 g/mol ) to prepare stock solutions of various concentrations.
| Desired Stock Concentration (mM) | Mass of this compound for 1 mL Solvent (mg) | Mass of this compound for 5 mL Solvent (mg) | Mass of this compound for 10 mL Solvent (mg) |
| 1 | 0.47 | 2.35 | 4.70 |
| 5 | 2.35 | 11.75 | 23.49 |
| 10 | 4.70 | 23.49 | 46.98 |
| 50 | 23.49 | 117.45 | 234.90 |
| 100 | 46.98 | 234.90 | 469.81 |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: Before handling the compound, ensure that all materials are sterile and readily accessible. Work in a clean and controlled environment, such as a laminar flow hood, to minimize the risk of contamination.
-
Weighing the Compound: Carefully weigh out 4.70 mg of this compound powder using a calibrated analytical balance. Tare a sterile microcentrifuge tube before adding the powder to ensure accurate measurement.
-
Solvent Addition: Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the weighed this compound.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particulates. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Sterile Filtration (Optional but Recommended): For cell-based assays, it is highly recommended to sterile-filter the stock solution. Use a 0.22 µm syringe filter to remove any potential microbial contaminants.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials or microcentrifuge tubes.[1]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] When stored, it is recommended to do so under nitrogen and away from moisture.[1]
Visualization of BI-9321 Mechanism of Action
The following diagrams illustrate the mechanism of action of BI-9321 and the experimental workflow for preparing the stock solution.
Caption: Mechanism of BI-9321 in inhibiting cell proliferation.
Caption: Workflow for preparing a BI-9321 stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS#:2387510-87-2 | Chemsrc [chemsrc.com]
- 4. This compound | NSD3-PWWP1 Domain Antagonist | DC Chemicals [dcchemicals.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. opnme.com [opnme.com]
Application Notes and Protocols for BI-9321 Trihydrochloride in U2OS Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-9321 trihydrochloride is a potent and selective small-molecule antagonist of the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3). By targeting the methyl-lysine binding function of the PWWP1 domain, BI-9321 disrupts the interaction between NSD3 and histones, leading to downstream effects on gene expression and cell proliferation.[1][2][3][4] These application notes provide detailed protocols for the use of this compound in the human osteosarcoma cell line, U2OS, a common model for cancer research.
Mechanism of Action
NSD3 is a histone methyltransferase that plays a crucial role in chromatin regulation and gene transcription. The PWWP1 domain of NSD3 specifically recognizes and binds to methylated histone tails, a critical step for its chromatin-modifying activities. BI-9321 competitively inhibits this interaction, thereby modulating the expression of NSD3 target genes, including the proto-oncogene MYC.[1][4][5] In U2OS cells, BI-9321 has been shown to have a half-maximal inhibitory concentration (IC50) of 1.2 µM for disrupting the interaction between NSD3-PWWP1 and histone H3.[2][3][4]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound in U2OS cells, compiled from available literature.
| Parameter | Value | Cell Line | Reference |
| IC50 (NSD3-H3 Interaction) | 1.2 µM | U2OS | [2][3][4] |
| Binding Affinity (Kd) | 166 nM | N/A | [1][3] |
| Cellular Target Engagement | ~1 µM | U2OS | [6] |
| Recommended Dose Range | 0.1 - 20 µM | U2OS | [2] |
Experimental Protocols
U2OS Cell Culture
A foundational requirement for successful experimentation is the proper maintenance of U2OS cell cultures.
Materials:
-
U2OS cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well, 12-well, and 96-well plates
Protocol:
-
Culture U2OS cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and neutralize the trypsin with complete growth medium.
-
Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed new flasks or plates at the desired density. For a T-75 flask, a split ratio of 1:5 to 1:10 is recommended.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of BI-9321 on the viability of U2OS cells.
Materials:
-
U2OS cells
-
This compound
-
Complete growth medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed U2OS cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. Recommended concentrations to test range from 0.1 µM to 20 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of BI-9321. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting
This protocol is for analyzing the expression of proteins in the NSD3 signaling pathway, such as MYC, upon treatment with BI-9321.
Materials:
-
U2OS cells
-
This compound
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-NSD3, anti-MYC, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed U2OS cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of BI-9321 (e.g., 1 µM, 5 µM, 10 µM) for 24 or 48 hours. Include a vehicle control.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Co-Immunoprecipitation (Co-IP)
This protocol can be used to investigate the disruption of the interaction between NSD3 and its binding partners.
Materials:
-
U2OS cells
-
This compound
-
Co-IP lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-NSD3)
-
Protein A/G magnetic beads
-
Primary antibody for western blotting (e.g., anti-Histone H3)
Protocol:
-
Treat U2OS cells with BI-9321 (e.g., 10 µM) or vehicle for 6-24 hours.
-
Lyse the cells in Co-IP lysis buffer.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the anti-NSD3 antibody overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli buffer.
-
Analyze the eluted proteins by western blotting using an anti-Histone H3 antibody to assess the interaction.
Visualizations
Signaling Pathway of BI-9321 Action
Caption: BI-9321 inhibits the NSD3-PWWP1 domain, disrupting downstream MYC expression and cell proliferation.
Experimental Workflow for Assessing BI-9321 Efficacy
Caption: Workflow for evaluating the effects of BI-9321 on U2OS cells.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. BI-9321 | Structural Genomics Consortium [thesgc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for BI-9321 Trihydrochloride Treatment of MOLM-13 Cells in Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-9321 is a potent and selective chemical probe that antagonizes the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[1][2][3] This protein is a key epigenetic regulator, and its PWWP1 domain has been identified as crucial for the viability of acute myeloid leukemia (AML) cells.[1][4] The MOLM-13 cell line, established from a patient with AML, is a widely used in vitro model for studying this disease.[5][6][7] Treatment of MOLM-13 cells with BI-9321 has been shown to reduce cell proliferation and downregulate the expression of the MYC oncogene, highlighting its therapeutic potential.[1][2][3][4][8]
These application notes provide a detailed protocol for assessing the anti-proliferative effects of BI-9321 trihydrochloride on MOLM-13 cells using a standard colorimetric proliferation assay.
Mechanism of Action of BI-9321
BI-9321 selectively binds to the methyl-lysine binding site of the NSD3-PWWP1 domain with a high affinity (Kd = 166 nM).[9][8] This binding event disrupts the interaction of NSD3 with histones, thereby modulating gene expression.[1][9] In MOLM-13 cells, this disruption leads to a downstream decrease in Myc messenger RNA (mRNA) levels, which in turn reduces cellular proliferation.[1][4][8]
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the activity of BI-9321 against MOLM-13 cells.
| Parameter | Value | Cell Line | Assay Conditions | Reference |
| IC50 | 26.8 µM | MOLM-13 | 6-day treatment, RealTime-Glow MT cell viability assay | |
| IC50 (in presence of JQ1) | 0.139 µM | MOLM-13 | 6-day treatment, RealTime-Glow MT cell viability assay | [9] |
| Cellular Target Engagement | ~1 µM | U2OS cells | Disruption of histone interactions | [1][9][4] |
| Binding Affinity (Kd) | 166 nM | - | Potent and selective NSD3-PWWP1 domain antagonist | [9][8] |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway affected by BI-9321 in MOLM-13 cells.
Experimental Protocols
1. MOLM-13 Cell Culture
This protocol describes the routine culture and maintenance of the MOLM-13 cell line.
Materials:
-
MOLM-13 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (optional)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Culture MOLM-13 cells in RPMI-1640 medium supplemented with 10-20% heat-inactivated FBS.[5] Penicillin-Streptomycin can be added to a final concentration of 1% to prevent bacterial contamination.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[5][10]
-
MOLM-13 cells grow in suspension.[5] Monitor cell density and viability regularly.
-
Subculture the cells every 2-3 days to maintain a density between 0.4 x 10^6 and 2.0 x 10^6 cells/mL.[5][6]
-
To passage the cells, gently resuspend the cell suspension and transfer the desired volume to a new flask containing fresh, pre-warmed medium. A split ratio of 1:2 to 1:4 is generally recommended.[10]
-
Perform cell counts using a hemocytometer and Trypan Blue to assess viability.
2. Proliferation Assay (MTT-based)
This protocol outlines a method to determine the effect of this compound on the proliferation of MOLM-13 cells using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11]
Materials:
-
MOLM-13 cells in logarithmic growth phase
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete RPMI-1640 medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Experimental Workflow Diagram
Procedure:
-
Cell Seeding:
-
Harvest MOLM-13 cells in their logarithmic growth phase and perform a cell count.
-
Dilute the cell suspension in complete medium to a concentration of 0.5-1.0 x 10^5 cells/mL.[12]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. This will result in approximately 5,000-10,000 cells per well.
-
Include wells with medium only to serve as a blank control.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the BI-9321 stock solution in complete medium to achieve the desired final concentrations for treatment. It is advisable to test a wide range of concentrations (e.g., from 0.1 µM to 100 µM) to determine the IC50 value.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the diluted BI-9321 solution. Also, include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution to each well.[11]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can also be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the BI-9321 concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of BI-9321 that inhibits cell proliferation by 50%.
-
Negative Control
For robust experimental validation, it is recommended to use BI-9466, a structurally related but inactive analogue of BI-9321, as a negative control.[3] This helps to ensure that the observed effects are due to the specific inhibition of the NSD3-PWWP1 domain and not due to off-target effects of the chemical scaffold.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leibniz Institute DSMZ: Details [dsmz.de]
- 6. MOLM13 Cell Line - Creative Biogene [creative-biogene.com]
- 7. Validation of CRISPR targeting for proliferation and cytarabine resistance control genes in the acute myeloid leukemia cell line MOLM-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ubigene.us [ubigene.us]
- 11. merckmillipore.com [merckmillipore.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. bds.berkeley.edu [bds.berkeley.edu]
Application Notes and Protocols for In Vivo Experimental Design Using BI-9321 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-9321 is a potent and selective chemical probe that antagonizes the PWWP1 domain of the nuclear receptor-binding SET domain protein 3 (NSD3).[1][2][3] NSD3 is a histone methyltransferase implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), breast cancer, and squamous lung cancer, making it a person of interest for therapeutic intervention.[4][5][6] BI-9321 operates by disrupting the interaction between the NSD3-PWWP1 domain and histone tails, which can lead to the downregulation of oncogenic gene expression, such as Myc, and a reduction in cancer cell proliferation.[2][4][7]
These application notes provide a comprehensive guide for the in vivo experimental design using BI-9321 trihydrochloride. It is important to note that while BI-9321 is a valuable tool for in vitro studies, its efficacy as a single agent in in vivo models has been reported to be limited.[8][9] Therefore, the following protocols are provided as a framework for exploratory in vivo studies, such as target engagement and pharmacodynamic assays, or for use in combination with other therapeutic agents.[10] For robust anti-tumor efficacy studies, a more advanced approach, such as a PROTAC degrader based on the BI-9321 scaffold (e.g., MS9715), may be more suitable.[9]
This compound: Key Properties
A summary of the key properties of BI-9321 is presented in the table below. A closely related analogue, BI-9466, which is significantly less active, is recommended as a negative control for experiments.[3][11]
| Property | Value | Reference |
| Target | NSD3-PWWP1 domain | [1][2] |
| Binding Affinity (Kd) | 166 nM (SPR) | [3] |
| Cellular Target Engagement (IC50) | 1.2 µM (U2OS cells, NanoBRET) | [1][3] |
| Negative Control | BI-9466 (>200-fold less active) | [3][11] |
| In Vitro Effect | Downregulates Myc mRNA, reduces MOLM-13 cell proliferation | [2][4] |
| Salt Form | Trihydrochloride (enhanced water solubility and stability) | [2] |
Signaling Pathway of NSD3 and Point of Intervention for BI-9321
The following diagram illustrates the simplified signaling pathway involving NSD3 and the mechanism of action for BI-9321.
Caption: Simplified signaling pathway of NSD3 and the inhibitory action of BI-9321.
In Vivo Experimental Protocols
Given that BI-9321 has demonstrated effects on the AML cell line MOLM-13 in vitro, a subcutaneous xenograft model using these cells in immunocompromised mice is a logical starting point for in vivo evaluation.
Protocol 1: Formulation of this compound for In Vivo Administration
Proper formulation is critical for achieving adequate exposure in animal models. The following are suggested vehicle formulations for this compound. It is recommended to prepare the working solution fresh on the day of use.[7]
| Formulation Component | Protocol A | Protocol B |
| Solvent 1 | 10% DMSO | 10% DMSO |
| Solvent 2 | 40% PEG300 | 90% (20% SBE-β-CD in Saline) |
| Solvent 3 | 5% Tween-80 | - |
| Solvent 4 | 45% Saline | - |
| Achievable Concentration | ≥ 25 mg/mL (53.21 mM) | ≥ 25 mg/mL (53.21 mM) |
Preparation Steps:
-
Prepare a stock solution of this compound in DMSO.
-
Add the remaining solvents sequentially as listed in the chosen protocol.
-
Ensure the solution is clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[7]
Protocol 2: Subcutaneous MOLM-13 Xenograft Model for Pharmacodynamic and Exploratory Efficacy Studies
This protocol outlines the establishment of a subcutaneous MOLM-13 xenograft model to assess target engagement and preliminary anti-tumor activity of BI-9321.
Experimental Workflow Diagram:
Caption: General workflow for a subcutaneous xenograft study.
Detailed Methodology:
-
Animal Model: Use immunodeficient mice such as NOD/SCID or athymic BALB/c nude mice, aged 8-12 weeks.[1]
-
Cell Culture and Implantation:
-
Culture MOLM-13 cells under standard conditions.
-
Harvest cells and ensure high viability (>95%).
-
Resuspend cells in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 1 x 107 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 106 cells) subcutaneously into the flank of each mouse.[1]
-
-
Tumor Growth Monitoring and Group Assignment:
-
Monitor tumor growth by caliper measurements at least twice weekly. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
When tumors reach an average volume of 80-120 mm3, randomize the mice into treatment groups (n=8-10 mice per group).[1]
-
-
Treatment Groups and Dosing:
-
Group 1: Vehicle control.
-
Group 2: this compound (dose to be determined by tolerability studies, e.g., starting at 10-50 mg/kg, administered via intraperitoneal injection or oral gavage daily).
-
Group 3: BI-9466 trihydrochloride (negative control, dosed equivalently to BI-9321).
-
-
Efficacy and Pharmacodynamic Endpoints:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (or at specified time points), collect tumor tissue for pharmacodynamic analysis (e.g., Western blot or qPCR for Myc protein or mRNA levels).
-
Calculate Tumor Growth Inhibition (TGI) to assess efficacy.
-
-
Toxicity Assessment:
-
Monitor mice daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
At the end of the study, major organs can be collected for histopathological analysis.
-
Data Presentation
All quantitative data from in vivo studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Example of Tumor Growth Inhibition Data
| Treatment Group | Number of Animals (n) | Mean Tumor Volume at Day X (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle | 10 | N/A | |
| BI-9321 (Dose 1) | 10 | ||
| BI-9466 (Dose 1) | 10 |
Table 2: Example of Pharmacodynamic Marker Data
| Treatment Group | Number of Animals (n) | Mean Relative Myc mRNA Expression (Tumor) ± SEM | Mean Relative Myc Protein Level (Tumor) ± SEM |
| Vehicle | 5 | ||
| BI-9321 (Dose 1) | 5 | ||
| BI-9466 (Dose 1) | 5 |
Conclusion
This compound is a critical tool for elucidating the biological functions of the NSD3-PWWP1 domain. While its utility as a standalone therapeutic in in vivo cancer models may be limited, the protocols outlined above provide a solid framework for conducting pharmacodynamic and exploratory efficacy studies. These experiments are essential for validating target engagement in vivo and for providing a rationale for the development of more advanced therapeutic strategies targeting NSD3, such as combination therapies or PROTAC degraders. Careful experimental design, including the use of the appropriate negative control, is paramount for generating robust and interpretable data.
References
- 1. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BI-9321 | Structural Genomics Consortium [thesgc.org]
- 4. MOLM-13 Xenograft Model | Xenograft Services [xenograft.net]
- 5. NSD3 in Cancer: Unraveling Methyltransferase-Dependent and Isoform-Specific Functions | MDPI [mdpi.com]
- 6. The role of histone lysine methyltransferase NSD3 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. A NSD3-targeted PROTAC suppresses NSD3 and cMyc oncogenic nodes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. reactionbiology.com [reactionbiology.com]
Recommended working concentrations of BI-9321 trihydrochloride for cell culture.
For Researchers, Scientists, and Drug Development Professionals
BI-9321 trihydrochloride is a potent and selective chemical probe that acts as an antagonist of the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[1][2][3][4] It is a valuable tool for investigating the biological functions of NSD3 in various cellular processes, particularly in the context of cancer biology. These application notes provide recommended working concentrations and detailed protocols for the use of BI-9321 in cell culture experiments.
BI-9321 operates by targeting the methyl-lysine binding site of the NSD3-PWWP1 domain, thereby disrupting its interaction with histones.[1][5][6] This mechanism has been shown to modulate gene expression, including the downregulation of the proto-oncogene Myc, leading to reduced cell proliferation in specific cancer cell lines.[1][5]
Quantitative Data Summary
The following table summarizes the recommended working concentrations of this compound for various in vitro and cellular assays based on currently available data.
| Parameter | Value | Cell Line(s) | Application | Source(s) |
| Binding Affinity (Kd) | 166 nM | - | In vitro binding to NSD3-PWWP1 | [1][2][3][4][7][8] |
| Cellular Target Engagement | ~1 µM | U2OS | Disruption of NSD3-PWWP1 and histone interaction | [1][5][6] |
| IC50 (Histone Interaction) | 1.2 µM | U2OS | Disruption of histone interactions by NSD3-PWWP1 | [1][3][4][6][7][8] |
| IC50 (Antiproliferative) | 0.139 µM | MOLM-13 | Cell growth inhibition (6-day treatment) | [1] |
| Recommended Dose Range | 0.1 - 20 µM | General | Cellular assays (in parallel with negative control) | [2] |
| General Cellular Use | Up to 10 µM | General | Cellular assays | [9] |
Signaling Pathway and Mechanism of Action
BI-9321 selectively binds to the PWWP1 domain of NSD3, preventing its recognition of histone marks. This inhibition disrupts the normal function of NSD3 in chromatin regulation and gene transcription, ultimately affecting downstream cellular processes like proliferation and gene expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BI-9321 | Structural Genomics Consortium [thesgc.org]
- 3. This compound | NSD3-PWWP1 Domain Antagonist | DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. BI-9321 Datasheet DC Chemicals [dcchemicals.com]
- 8. BI 9321 | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]
- 9. Probe BI-9321 | Chemical Probes Portal [chemicalprobes.org]
Application Notes and Protocols: Western Blot Analysis of Protein Expression Following BI-9321 Trihydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-9321 trihydrochloride is a potent and selective antagonist of the PWWP1 domain of the nuclear receptor-binding SET domain protein 3 (NSD3).[1][2][3] NSD3 is a histone methyltransferase that plays a crucial role in chromatin regulation and gene transcription, and its aberrant activity is implicated in various cancers.[4] BI-9321 disrupts the interaction between the NSD3-PWWP1 domain and histones, which has been shown to lead to the downregulation of Myc messenger RNA (mRNA) expression and a reduction in cell proliferation in cell lines such as MOLM-13, a human acute myeloid leukemia (AML) cell line.[1][2][3]
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of this compound on protein expression. The protocols detailed below are specifically tailored for researchers working with cell cultures, particularly the MOLM-13 cell line, a relevant model for studying the effects of NSD3 inhibition.
Data Presentation
While BI-9321 has been shown to downregulate Myc mRNA, its direct impact on c-Myc protein levels as a standalone treatment appears to be minimal in some contexts when analyzed by Western blot. Research comparing BI-9321 to more potent NSD3 degraders has indicated that BI-9321 alone is largely ineffective at reducing c-Myc protein levels.
Below is a representative table summarizing hypothetical quantitative Western blot data for key proteins following treatment with this compound and a negative control, BI-9466. This table is based on the qualitative findings in the literature and serves as an example for data presentation.
Table 1: Relative Protein Expression in MOLM-13 Cells Treated with this compound
| Target Protein | Treatment (24 hours) | Concentration (µM) | Fold Change in Protein Expression (Normalized to Loading Control) |
| NSD3 | Vehicle (DMSO) | - | 1.00 |
| BI-9321 | 1 | ~1.00 | |
| BI-9466 (Negative Control) | 1 | ~1.00 | |
| c-Myc | Vehicle (DMSO) | - | 1.00 |
| BI-9321 | 1 | ~0.95 | |
| BI-9466 (Negative Control) | 1 | ~1.00 | |
| Histone H3 | Vehicle (DMSO) | - | 1.00 |
| BI-9321 | 1 | ~1.00 | |
| BI-9466 (Negative Control) | 1 | ~1.00 | |
| β-Actin | Vehicle (DMSO) | - | 1.00 |
| (Loading Control) | BI-9321 | 1 | 1.00 |
| BI-9466 (Negative Control) | 1 | 1.00 |
Note: The data presented in this table are representative and intended for illustrative purposes. Actual results may vary depending on experimental conditions.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by BI-9321. BI-9321 acts as an antagonist to the PWWP1 domain of NSD3, thereby inhibiting its interaction with histone tails. This disruption is hypothesized to alter gene expression, including that of the proto-oncogene Myc.
Caption: BI-9321 inhibits the NSD3-PWWP1 domain, affecting gene expression.
Experimental Protocols
Part 1: Cell Culture and Treatment
This protocol is optimized for the human AML cell line MOLM-13.
Materials:
-
MOLM-13 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
BI-9466 (negative control)
-
Dimethyl sulfoxide (DMSO)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture MOLM-13 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed MOLM-13 cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.
-
Compound Preparation: Prepare stock solutions of this compound and BI-9466 in DMSO.
-
Treatment: Treat the cells with the desired concentrations of BI-9321 (e.g., 1 µM) and BI-9466. Include a vehicle control group treated with an equivalent volume of DMSO.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Part 2: Protein Extraction
Materials:
-
Treated and control cells from Part 1
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Cell Harvesting: Transfer the cell suspension to microcentrifuge tubes. Centrifuge at 500 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again and discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in 100-200 µL of ice-cold RIPA buffer.
-
Incubation: Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to a fresh, pre-chilled microcentrifuge tube.
Part 3: Protein Quantification
Materials:
-
Protein lysate from Part 2
-
BCA Protein Assay Kit
-
Microplate reader
Procedure:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples by diluting with RIPA buffer to ensure equal loading in the subsequent Western blot analysis.
Part 4: Western Blot Analysis
Materials:
-
Normalized protein lysates
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibodies (e.g., anti-NSD3, anti-c-Myc, anti-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBS-T for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using appropriate software. Normalize the intensity of the target protein bands to the loading control (e.g., β-actin).
Experimental Workflow Diagram
The following diagram outlines the key steps in the Western blot analysis workflow.
Caption: A step-by-step workflow for Western blot analysis.
References
Application Note: Utilizing BI-9321 Trihydrochloride in Chromatin Immunoprecipitation (ChIP) Sequencing to Probe NSD3-PWWP1 Domain Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-9321 trihydrochloride is a potent and selective antagonist of the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[1][2][3] NSD3 is a histone methyltransferase implicated in various cancers, often functioning through its interaction with chromatin to regulate gene expression. The PWWP1 domain of NSD3 specifically recognizes methylated histone tails, an interaction crucial for its localization and subsequent modulation of gene transcription.[4] BI-9321 offers a valuable tool to investigate the specific role of the NSD3-PWWP1 domain in chromatin biology and its impact on the expression of oncogenes such as Myc.[3][5] This application note provides a detailed protocol for employing this compound in conjunction with Chromatin Immunoprecipitation (ChIP) sequencing to elucidate the effects of NSD3-PWWP1 inhibition on protein-DNA interactions and histone modifications.
This compound: Mechanism of Action and Cellular Effects
BI-9321 targets the methyl-lysine binding pocket of the NSD3-PWWP1 domain, thereby disrupting its interaction with histones.[3][4] This targeted inhibition allows for the specific investigation of the PWWP1 domain's function, independent of the catalytic SET domain of NSD3.[1][4] While BI-9321 alone has been reported to be largely ineffective in treating NSD3-dependent cancers, it serves as a critical chemical probe for basic research.[1] For more potent therapeutic effects, a PROTAC degrader, MS9715, has been developed based on the BI-9321 scaffold to induce the degradation of the entire NSD3 protein.[1]
Data Presentation
The following tables summarize the key in vitro and cellular characteristics of BI-9321.
Table 1: In Vitro Activity of BI-9321
| Parameter | Value | Target Domain | Assay Type | Reference |
| Kd | 166 nM | NSD3-PWWP1 | Surface Plasmon Resonance (SPR) | [2][6] |
| IC50 | 1.2 µM | NSD3-PWWP1 | NanoBRET (in U2OS cells) | [2][6] |
Table 2: Cellular Activity of BI-9321
| Cell Line | Concentration | Treatment Time | Effect | Reference |
| MOLM-13 | 10 µM | 20 hours | Downregulation of Myc mRNA | [5] |
| U2OS | 1.2 µM | Not Specified | Disruption of NSD3-histone interaction | [2][3] |
Signaling Pathway
The NSD3 protein, through its PWWP1 domain, binds to specific histone methylation marks on chromatin. This interaction is critical for the regulation of target genes, including the proto-oncogene Myc. Inhibition of the NSD3-PWWP1 domain by BI-9321 is hypothesized to displace NSD3 from its target loci, leading to a downstream decrease in Myc expression.
Caption: NSD3-PWWP1 signaling pathway and the inhibitory action of BI-9321.
Experimental Protocols
This section outlines a representative protocol for a ChIP-sequencing experiment using BI-9321 to investigate its effects on the genomic localization of a protein of interest (e.g., NSD3 or a specific histone mark).
Note: This is a general guideline. Optimal conditions, including BI-9321 concentration and treatment duration, should be determined empirically for each cell line and experimental setup.
Part 1: Cell Culture and Treatment with BI-9321
-
Cell Culture: Culture cells of interest (e.g., MOLM-13) in appropriate media and conditions until they reach the desired confluency (typically 70-80%).
-
BI-9321 Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with the desired concentration of BI-9321 (e.g., 1-10 µM) or vehicle control (DMSO) for a predetermined duration (e.g., 20 hours).
-
Part 2: Chromatin Immunoprecipitation
A standard cross-linking ChIP protocol can be adapted for this purpose.
-
Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells to release the nuclei.
-
Resuspend the nuclear pellet in a suitable lysis buffer and shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion. The efficiency of shearing should be confirmed by agarose gel electrophoresis.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade antibody specific to the protein of interest (e.g., anti-NSD3, anti-H3K36me3). Include a negative control immunoprecipitation with a non-specific IgG antibody.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by incubating the eluted samples at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
Part 3: Library Preparation and Sequencing
-
Library Preparation: Prepare sequencing libraries from the purified ChIP DNA and input DNA samples according to the manufacturer's instructions for your chosen next-generation sequencing platform.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
Experimental Workflow
Caption: ChIP-sequencing experimental workflow with BI-9321 treatment.
Conclusion
This compound is a valuable tool for dissecting the specific functions of the NSD3-PWWP1 domain in chromatin biology. The protocol outlined in this application note provides a framework for utilizing ChIP-sequencing to investigate the genome-wide consequences of inhibiting the NSD3-PWWP1-histone interaction. Such studies can provide critical insights into the role of NSD3 in gene regulation and its contribution to disease states, thereby informing future drug development efforts.
References
- 1. A NSD3-targeted PROTAC suppresses NSD3 and cMyc oncogenic nodes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. BI-9321 | Structural Genomics Consortium [thesgc.org]
Application of BI-9321 trihydrochloride in high-throughput screening.
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
BI-9321 trihydrochloride is a potent and selective chemical probe for the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[1][2] NSD3 is a histone lysine methyltransferase frequently implicated in various cancers, where it plays a crucial role in chromatin regulation and gene expression.[3][4] Specifically, the PWWP1 domain of NSD3 recognizes and binds to histone H3 methylated at lysine 36 (H3K36me), an interaction critical for its biological function.[3][5] BI-9321 acts as an antagonist, disrupting the interaction between the NSD3-PWWP1 domain and histones.[1] This document provides detailed protocols for the application of this compound as a reference compound in high-throughput screening (HTS) campaigns aimed at identifying novel inhibitors of the NSD3-PWWP1 interaction.
Data Presentation
This compound serves as an invaluable tool for assay development and validation in HTS. Its well-characterized biochemical and cellular activities provide a robust benchmark for the identification and characterization of new chemical entities targeting the NSD3-PWWP1 domain. A closely related analogue, BI-9466, which is significantly less active, is recommended as a negative control.
Table 1: In Vitro and Cellular Activity of BI-9321
| Parameter | Value | Assay Type | Cell Line | Reference |
| Binding Affinity (Kd) | 166 nM | Surface Plasmon Resonance (SPR) | N/A | [6][7][8][9] |
| In Vitro Potency | ~200 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | N/A | [2][10] |
| Cellular Target Engagement (IC50) | 1.2 µM | NanoBRET | U2OS | [6][7][8][9][11] |
| Cellular Target Engagement (IC50) | 1.4 µM | BRET | HEK293 | [12] |
| Cell Proliferation (IC50) | 26.8 µM | RealTime-Glo MT Cell Viability Assay | MOLM-13 | [13] |
| Cell Proliferation (IC50) | 13 µM | RealTime-Glo MT Cell Viability Assay | RN2 | [13] |
Table 2: Selectivity Profile of BI-9321
| Target | Activity | Reference |
| NSD2-PWWP1 | Inactive | [6][8][9][11] |
| NSD3-PWWP2 | Inactive | [6][8][9][11] |
| Kinase Panel (31 kinases) | No significant inhibition | [10] |
Signaling Pathway
NSD3 is a multifaceted protein implicated in cancer pathogenesis through both its methyltransferase activity and scaffolding functions. The PWWP1 domain-mediated interaction with chromatin is a key aspect of its oncogenic role. NSD3 has been shown to influence several cancer-related signaling pathways, including NOTCH, mTOR, and EGFR pathways.[7][11][14]
Experimental Protocols
High-throughput screening for inhibitors of the NSD3-PWWP1 interaction can be effectively performed using various proximity-based assays. Below are protocols for TR-FRET and NanoBRET assays, which are well-suited for HTS campaigns. BI-9321 should be used as a positive control for inhibition, while its inactive analog, BI-9466, or DMSO can serve as negative controls.
High-Throughput Screening Workflow
The general workflow for an HTS campaign to identify NSD3-PWWP1 inhibitors is depicted below.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay measures the proximity between recombinant NSD3-PWWP1 protein and a histone H3 peptide. Inhibition of this interaction by a compound results in a decrease in the FRET signal.
Materials:
-
Recombinant His-tagged NSD3-PWWP1 protein
-
Biotinylated histone H3 peptide (e.g., H3K36me2)
-
Terbium (Tb)-conjugated anti-His antibody (Donor)
-
Streptavidin-conjugated fluorophore (e.g., d2 or AF488) (Acceptor)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
-
This compound
-
BI-9466 (negative control)
-
DMSO
-
384-well low-volume black assay plates
-
TR-FRET-compatible microplate reader
Methodology:
-
Compound Plating:
-
Prepare serial dilutions of BI-9321 and BI-9466 in DMSO.
-
Using an acoustic liquid handler or multichannel pipette, dispense a small volume (e.g., 50 nL) of compound solutions, DMSO, and controls into the 384-well assay plates.
-
-
Reagent Preparation:
-
Prepare a solution of His-NSD3-PWWP1 and Biotin-H3 peptide in assay buffer.
-
Prepare a detection mix containing Tb-anti-His antibody and Streptavidin-d2 in assay buffer.
-
-
Assay Procedure:
-
Add 10 µL of the His-NSD3-PWWP1/Biotin-H3 peptide solution to each well of the assay plate.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Signal Detection:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation (e.g., 340 nm) and emission (e.g., 620 nm for Terbium and 665 nm for d2) wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor emission signals.
-
Normalize the data using the signals from the positive (BI-9321) and negative (DMSO) controls to determine the percent inhibition for each test compound.
-
Calculate the Z'-factor to assess assay quality.
-
Protocol 2: NanoBRET™ Cellular Assay
This cell-based assay measures the target engagement of compounds by quantifying the displacement of a fluorescent tracer from the NSD3-PWWP1 protein expressed in live cells.
Materials:
-
U2OS or HEK293T cells
-
Plasmid encoding NanoLuc®-NSD3-PWWP1 fusion protein
-
Plasmid encoding HaloTag®-Histone H3 fusion protein
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand (Tracer)
-
This compound
-
BI-9466 (negative control)
-
DMSO
-
384-well white assay plates
-
Luminescence plate reader with 450 nm and >600 nm filters
Methodology:
-
Cell Transfection:
-
Co-transfect cells with the NanoLuc®-NSD3-PWWP1 and HaloTag®-Histone H3 plasmids.
-
Plate the transfected cells into 384-well white assay plates and incubate for 24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of BI-9321 and test compounds in Opti-MEM.
-
Add the compound dilutions to the cells in the assay plate.
-
-
Tracer and Substrate Addition:
-
Prepare a working solution of the HaloTag® NanoBRET™ 618 Ligand and NanoBRET™ Nano-Glo® Substrate in Opti-MEM.
-
Add this solution to all wells.
-
-
Incubation:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Measure the donor emission (450 nm) and acceptor emission (>600 nm) using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Normalize the data to positive (e.g., high concentration of BI-9321) and negative (DMSO) controls.
-
Determine the IC50 values for active compounds by fitting the data to a dose-response curve.
-
Conclusion
This compound is an essential tool for the study of NSD3 biology and for the discovery of novel therapeutics targeting this important epigenetic regulator. The protocols outlined in this document provide a robust framework for the implementation of HTS campaigns to identify and characterize new inhibitors of the NSD3-PWWP1 domain, with BI-9321 serving as a critical reference compound for assay validation and performance monitoring.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. dovepress.com [dovepress.com]
- 4. NSD3: A Promising Target for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. mdpi.com [mdpi.com]
- 8. TR-FRET cellular assays for interrogating posttranslational modifications of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a High-throughput NanoBRET Screening Platform to Identify Modulators of the RAS/RAF Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Histones Methyltransferase NSD3 Inhibits Lung Adenocarcinoma Glycolysis Through Interacting with PPP1CB to Decrease STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting BI-9321 trihydrochloride solubility issues in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BI-9321 trihydrochloride. The information is designed to address common challenges, particularly those related to solubility in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Handling and Storage
Q1.1: How should solid this compound be stored?
A: Solid this compound should be stored at 4°C under a nitrogen atmosphere, protected from moisture.[1] When stored correctly in a tightly sealed vial, the product can be stable for up to 24 months.[2]
Q1.2: How should stock solutions of this compound be stored?
A: It is recommended to prepare and use solutions on the same day.[2] However, if you need to prepare stock solutions in advance, they should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles.[3] For DMSO stock solutions, recommended storage is at -80°C for up to 6 months or -20°C for up to 1 month, under a nitrogen atmosphere and protected from moisture.[3] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[2]
2. Solubility in Aqueous Solutions
Q2.1: What is the expected solubility of this compound in aqueous solutions?
A: BI-9321 as a trihydrochloride salt form generally exhibits enhanced water solubility and stability compared to its free base form.[4] The reported aqueous solubility is ≥ 25 mg/mL (≥ 53.21 mM)[1] or up to 46.98 mg/mL (approximately 100 mM).
Q2.2: I am observing a precipitate or cloudiness when I dilute my DMSO stock of this compound into my aqueous buffer or cell culture medium. What is happening?
A: This is a common issue for compounds that are highly soluble in an organic solvent like DMSO but have lower solubility in aqueous solutions. The precipitation is likely due to the compound crashing out of solution when the concentration of the organic solvent is significantly reduced. This can be influenced by several factors including the final concentration of the compound, the final percentage of DMSO, the pH of the aqueous solution, and its composition.
Q2.3: How can I prevent precipitation when preparing aqueous working solutions from a DMSO stock?
A: Here is a step-by-step troubleshooting workflow to address precipitation issues:
-
Decrease the Final Concentration: The most common reason for precipitation is exceeding the compound's solubility limit in the final aqueous solution. Try using a lower final concentration of this compound.
-
Optimize the Dilution Method: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution of your DMSO stock in your aqueous buffer or media. Then, add this intermediate dilution to the final volume. Always add the stock solution to the aqueous buffer while gently vortexing to ensure rapid mixing.
-
Control the Final DMSO Concentration: While DMSO aids in solubility, high concentrations can be toxic to cells. Aim to keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally below 0.1%.
-
Adjust the pH: As a trihydrochloride salt of a basic compound, the solubility of BI-9321 is expected to be pH-dependent, with higher solubility at a lower pH.[5] If your experimental conditions allow, you may be able to improve solubility by slightly lowering the pH of your buffer. However, be mindful of the pH requirements of your assay or cell culture.
-
Use Pre-warmed Buffers/Media: For cell culture experiments, pre-warming your media to 37°C before adding the compound can sometimes help maintain solubility.
Q2.4: My aqueous solution of this compound is initially clear but becomes cloudy over time. What should I do?
A: This indicates that the compound may not be stable in the aqueous solution under your storage conditions. It is highly recommended to prepare aqueous solutions of this compound fresh for each experiment and use them on the same day.[2] If you observe precipitation over the course of a long-term experiment, it may be necessary to refresh the media with a freshly prepared solution of the compound at regular intervals.
Q2.5: Are there any known buffer incompatibilities with this compound?
A: While specific buffer incompatibilities for this compound are not widely reported, it is known that citrate and phosphate buffers can sometimes catalyze the degradation of hydrochloride salts.[6] When preparing solutions, it is advisable to start with simple, well-characterized buffers like PBS. If you suspect buffer incompatibility, you can test the stability of your compound in different buffer systems.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| Water | ≥ 25 to 46.98 | ≥ 53.21 to 100 | [1] |
| DMSO | 250 | 532.13 | [1] |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Special Conditions | Reference(s) |
| Solid | 4°C | Up to 24 months | Under nitrogen, away from moisture | [1][2] |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquoted, under nitrogen, away from moisture | [3] |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquoted, under nitrogen, away from moisture | [3] |
| Aqueous Solution | Room Temperature or 4°C | Use on the same day | Prepare fresh before use | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
-
Weighing: Accurately weigh out 4.70 mg of this compound (Molecular Weight: 469.81 g/mol ).
-
Dissolution: Add 1 mL of sterile, purified water to the solid.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution if necessary.
-
Sterilization: If for use in cell culture, sterilize the solution by passing it through a 0.22 µm filter.[1]
-
Usage: Use the freshly prepared solution immediately for your experiments.
Protocol 2: Determining the Kinetic Solubility in an Aqueous Buffer
This protocol helps to determine the maximum concentration of this compound that can be prepared in a specific buffer without immediate precipitation.
-
Prepare a 10 mM stock solution in 100% DMSO.
-
Perform serial dilutions of the DMSO stock in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).
-
In a 96-well plate, add 2 µL of each DMSO dilution to 98 µL of your target aqueous buffer (e.g., PBS, pH 7.4). This will result in a 2% final DMSO concentration.
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Visually inspect each well for any signs of precipitation or cloudiness. The highest concentration that remains clear is the approximate kinetic solubility in that buffer. For a more quantitative measurement, the turbidity can be measured using a plate reader at a wavelength of ~600 nm.[1]
Mandatory Visualizations
Caption: A workflow for troubleshooting precipitation of this compound.
Caption: Workflow for preparing this compound solutions.
Caption: Inhibition of the NSD3-PWWP1 pathway by BI-9321.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|2387510-87-2|COA [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of batanopride hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address unexpected off-target effects of BI-9321 trihydrochloride.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address unexpected off-target effects of BI-9321 trihydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: BI-9321 is a potent and selective chemical probe that functions as an antagonist of the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[1][2][3] It specifically targets the methyl-lysine binding site of the PWWP1 domain, thereby disrupting its interaction with histones.[1][4]
Q2: What are the known on-target effects of BI-9321?
A2: As a selective antagonist of the NSD3-PWWP1 domain, BI-9321 has been shown to downregulate Myc messenger RNA (mRNA) expression and reduce cell proliferation in the MOLM-13 acute myeloid leukemia cell line.[1][3][5] It demonstrates cellular target engagement at a concentration of 1 µM.[1][6]
Q3: How selective is BI-9321?
A3: BI-9321 is highly selective for the NSD3-PWWP1 domain. It is inactive against the NSD2-PWWP1 and NSD3-PWWP2 domains.[1][2] Furthermore, it has been tested against a panel of 31 kinases and showed no significant inhibition.[3][7]
Q4: Is there a negative control compound available for BI-9321?
A4: Yes, BI-9466 is a structurally similar compound that is over 200-fold less active against the NSD3-PWWP1 domain and serves as an excellent negative control for experiments with BI-9321.[2]
Troubleshooting Guide for Unexpected Off-Target Effects
Researchers may occasionally observe unexpected phenotypes or data that do not align with the known on-target effects of BI-9321. This guide provides a structured approach to troubleshooting these potential off-target effects.
Issue 1: Unexpected Cellular Phenotype Observed
You observe a cellular effect that is not consistent with the known function of NSD3-PWWP1 inhibition (e.g., unexpected changes in cell morphology, differentiation, or apoptosis).
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that BI-9321 is engaging its target in your experimental system.
-
Titrate the Compound: Perform a dose-response experiment to determine if the unexpected phenotype is concentration-dependent. Off-target effects often occur at higher concentrations.
-
Utilize the Negative Control: Compare the effects of BI-9321 with its inactive analog, BI-9466. A true on-target effect should not be observed with BI-9466.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing an NSD3 construct that is resistant to BI-9321 inhibition.
-
Orthogonal Approaches: Use a different method to inhibit NSD3 function, such as siRNA or CRISPR/Cas9, to see if the phenotype is recapitulated.
Experimental Workflow for Issue 1
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BI-9321 | Structural Genomics Consortium [thesgc.org]
- 3. Pardon Our Interruption [opnme.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CAS#:2387510-87-2 | Chemsrc [chemsrc.com]
- 7. Pardon Our Interruption [opnme.com]
Technical Support Center: BI-9321 Trihydrochloride Stability in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of BI-9321 trihydrochloride in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure reliable and reproducible experimental outcomes.
Troubleshooting Guide
Issue 1: Precipitation of this compound in Cell Culture Media
| Possible Cause | Suggested Solution |
| Exceeding Solubility Limit | This compound has good water solubility, however, its solubility can be affected by the complex composition of cell culture media.[1][2] Prepare a higher concentration stock solution in sterile, nuclease-free water or DMSO and dilute it to the final working concentration in the pre-warmed cell culture medium.[1][2] It is recommended to not exceed a final DMSO concentration of 0.5% to avoid solvent-induced cellular toxicity. |
| pH Shift | The pH of the cell culture medium can influence the solubility of the compound. Ensure the medium is properly buffered and the pH is stable throughout the experiment.[3] |
| Interaction with Media Components | Components in the media, such as certain salts or proteins, may interact with this compound, leading to precipitation. Consider testing the solubility in a simpler buffer like PBS at the desired concentration first. |
Issue 2: Rapid Degradation of this compound in Solution
| Possible Cause | Suggested Solution |
| Inherent Instability | Small molecules can be inherently unstable in aqueous solutions at 37°C.[3] Perform a time-course stability study to determine the degradation rate of BI-9321 in your specific cell culture medium. |
| Enzymatic Degradation | Serum in the cell culture medium contains enzymes that can metabolize the compound. Assess stability in both serum-free and serum-containing media to determine the impact of serum components.[3] |
| Light Sensitivity | Some compounds are sensitive to light. Protect solutions containing BI-9321 from light by using amber vials or covering the culture plates with foil. |
| Reaction with Media Components | Certain components of the media, like vitamins or amino acids, might react with and degrade BI-9321.[4] If degradation is rapid, consider using a different type of cell culture medium. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in both water and DMSO at concentrations up to 100 mM.[2] For cell-based assays, preparing a concentrated stock solution in sterile DMSO is common practice. Ensure the final concentration of DMSO in the cell culture medium is low (ideally ≤ 0.1%) to minimize any potential solvent-induced effects on the cells.
Q2: How should I store the this compound stock solution?
A2: Aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C for long-term storage.[5] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. Once an aliquot is thawed, it is best to use it immediately and discard any unused portion.
Q3: How can I assess the stability of this compound in my specific cell culture medium?
A3: You can perform a stability study by incubating this compound in your cell culture medium at 37°C. Collect aliquots at different time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyze the concentration of the remaining compound using an analytical method like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[3]
Q4: What are the expected degradation products of BI-9321?
A4: Specific degradation products of BI-9321 in cell culture media are not extensively documented in publicly available literature. If significant degradation is observed, LC-MS analysis can be used to identify the mass of potential degradation products, which can provide clues about the degradation pathway (e.g., hydrolysis, oxidation).
Data Presentation
The stability of this compound can be quantitatively assessed and presented in a clear, tabular format. The following table provides a hypothetical example of stability data in two common cell culture media.
Table 1: Stability of this compound (10 µM) in Cell Culture Media at 37°C
| Time (hours) | % Remaining in DMEM + 10% FBS (Mean ± SD) | % Remaining in RPMI-1640 + 10% FBS (Mean ± SD) |
| 0 | 100 ± 0.0 | 100 ± 0.0 |
| 2 | 98.5 ± 1.2 | 99.1 ± 0.8 |
| 4 | 95.2 ± 2.5 | 97.8 ± 1.5 |
| 8 | 89.7 ± 3.1 | 94.5 ± 2.2 |
| 24 | 75.3 ± 4.5 | 88.2 ± 3.7 |
| 48 | 58.1 ± 5.9 | 79.6 ± 4.1 |
This is a hypothetical representation of stability data.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
1. Materials:
- This compound
- DMSO (cell culture grade)
- Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
- Sterile, low-protein-binding microcentrifuge tubes
- Incubator (37°C, 5% CO₂)
- HPLC-MS system
2. Procedure:
- Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
- Prepare Working Solutions: Dilute the stock solution to a final concentration of 10 µM in pre-warmed cell culture medium (with and without 10% FBS).
- Incubation: Aliquot 1 mL of each working solution into sterile, low-protein-binding tubes. Incubate the tubes at 37°C in a 5% CO₂ incubator.
- Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot (e.g., 100 µL) from each tube. The 0-hour time point should be collected immediately after preparation.
- Sample Processing: Immediately quench any potential enzymatic activity by adding 3 volumes of ice-cold acetonitrile to the collected aliquots. Vortex and centrifuge at high speed to precipitate proteins.
- Analysis: Transfer the supernatant to HPLC vials and analyze the concentration of this compound using a validated HPLC-MS method.
- Data Calculation: Calculate the percentage of BI-9321 remaining at each time point relative to the 0-hour time point.
Visualizations
Signaling Pathway of NSD3 and BI-9321
BI-9321 is an antagonist of the PWWP1 domain of NSD3 (Nuclear Receptor Binding SET Domain Protein 3).[6] NSD3 is a histone methyltransferase that plays a role in chromatin regulation and has been implicated in cancer.[7][8] The PWWP domain of NSD3 recognizes and binds to methylated histones, contributing to the regulation of gene expression.[9][10] In some cancers, NSD3 is overexpressed and contributes to oncogenic signaling pathways, such as the NOTCH and EGFR pathways.[11][12] BI-9321 inhibits the interaction of the NSD3-PWWP1 domain with histones, thereby modulating its activity.[1][6]
Caption: Simplified diagram of the NSD3 signaling pathway and the inhibitory action of BI-9321.
Experimental Workflow for Stability Assessment
The following workflow outlines the key steps in assessing the stability of this compound in cell culture media.
Caption: A step-by-step workflow for determining the stability of BI-9321 in cell culture media.
Troubleshooting Logic Flowchart
This flowchart provides a logical sequence for troubleshooting common stability and solubility issues with BI-9321.
Caption: A logical flowchart for troubleshooting BI-9321 stability and solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BI 9321 | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound|2387510-87-2|COA [dcchemicals.com]
- 6. Regulation of chromatin architecture by the PWWP domain-containing DNA damage responsive factor EXPAND1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The role of histone lysine methyltransferase NSD3 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PWWP domains and their modes of sensing DNA and histone methylated lysines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 11. mdpi.com [mdpi.com]
- 12. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Western Blotting for NSD3 Following BI-9321 Trihydrochloride Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers performing Western blot analysis of NSD3 after treatment with BI-9321 trihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of this compound treatment on total NSD3 protein levels in a Western blot?
A1: this compound is a selective antagonist of the NSD3-PWWP1 domain; it is not a protein degrader.[1][2] Therefore, you should not expect to see a decrease in the total protein levels of NSD3 on your Western blot following treatment. The primary mechanism of BI-9321 is to disrupt the interaction of NSD3 with histones.[3][4]
Q2: Which isoforms of NSD3 should I expect to see on my Western blot?
A2: NSD3 has two main isoforms that you may detect: a long isoform with a molecular weight of approximately 160-170 kDa and a short isoform of about 68-72 kDa.[5] The expression of these isoforms can vary between cell lines.
Q3: Can this compound treatment cause a shift in the molecular weight of NSD3 bands?
A3: Currently, there is no direct evidence to suggest that BI-9321 treatment induces post-translational modifications that would cause a significant shift in the molecular weight of NSD3. However, it is important to note that NSD3 can be methylated by enzymes such as EHMT2, which can affect its stability.[6] While BI-9321 is not known to directly affect this, downstream cellular effects could potentially influence post-translational modifications. Any observed band shifts should be interpreted with caution and may require further investigation.
Q4: How does this compound treatment affect NSD3's cellular localization?
A4: One study showed that treatment with BI-9321 for 6 hours did not lead to significant changes in the interactome of NSD3, suggesting it may not grossly alter its protein complexes or localization under those conditions.[7] However, as BI-9321 disrupts NSD3's interaction with chromatin, subtle changes in nucleoplasmic versus chromatin-bound fractions might occur and could be investigated through cellular fractionation experiments prior to Western blotting.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No change in NSD3 band intensity after BI-9321 treatment | This is the expected result. BI-9321 is an antagonist, not a degrader. | To confirm the bioactivity of your compound, consider a downstream functional assay, such as checking for changes in the expression of known NSD3 target genes (e.g., cMyc).[4] |
| Weak or No NSD3 Signal | Low protein abundance in the lysate. | Increase the amount of protein loaded per well. Consider using a positive control lysate from a cell line known to express high levels of NSD3. |
| Poor antibody performance. | Ensure you are using a validated antibody for Western blotting. Check the manufacturer's recommended dilution and incubation times. Consider testing a different antibody. | |
| Inefficient protein transfer. | Verify transfer efficiency with Ponceau S staining. Optimize transfer conditions (time, voltage) for the size of your NSD3 isoform of interest. | |
| Multiple Bands or Non-Specific Binding | NSD3 isoforms. | Be aware of the different NSD3 isoforms and their expected molecular weights (long: ~160-170 kDa, short: ~68-72 kDa).[5] |
| Protein degradation. | Use fresh samples and always include protease inhibitors in your lysis buffer. | |
| Antibody non-specificity. | Increase the stringency of your washes. Optimize the antibody concentration; high concentrations can lead to non-specific binding. Ensure your blocking step is adequate. | |
| Inconsistent Results Between Replicates | Uneven protein loading. | Perform a protein quantification assay (e.g., BCA) to ensure equal loading. Always include a loading control (e.g., GAPDH, β-actin) on your blot. |
| Variability in BI-9321 treatment. | Ensure consistent treatment conditions (concentration, duration, cell density) across all samples. |
Experimental Protocols
Cell Lysis and Protein Quantification
-
After treating cells with this compound and the appropriate vehicle control, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
SDS-PAGE and Western Blotting
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per well onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against NSD3 (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Add an ECL substrate and visualize the bands using a chemiluminescence detection system.
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Times
| Reagent | Working Concentration/Dilution | Incubation Time |
| This compound | 1-10 µM (Cell-based assays) | 6-72 hours (Varies by experiment) |
| Primary NSD3 Antibody | Varies by manufacturer (e.g., 1:1000) | Overnight at 4°C |
| HRP-conjugated Secondary Antibody | Varies by manufacturer (e.g., 1:5000) | 1 hour at room temperature |
| Blocking Buffer (5% milk or BSA in TBST) | N/A | 1 hour at room temperature |
Mandatory Visualizations
Caption: Experimental workflow for Western blotting of NSD3 after BI-9321 treatment.
Caption: Simplified diagram of BI-9321's mechanism of action on NSD3.
References
- 1. bosterbio.com [bosterbio.com]
- 2. A NSD3-targeted PROTAC suppresses NSD3 and cMyc oncogenic nodes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NSD3 antibody (11345-1-AP) | Proteintech [ptglab.com]
- 6. NSD3 protein methylation and stabilization transforms human ES cells into variant state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating Ambiguous Results with BI-9321 Trihydrochloride: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for interpreting ambiguous experimental results obtained using BI-9321 trihydrochloride. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate effective and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[1][2][3] It functions by binding to the methyl-lysine binding site within the PWWP1 domain, thereby disrupting the interaction between NSD3 and histones.[4][5] This interference with NSD3's chromatin reading function can modulate gene expression.
Q2: What are the expected cellular effects of BI-9321 treatment?
A2: In sensitive cell lines, such as the acute myeloid leukemia cell line MOLM-13, treatment with BI-9321 has been shown to downregulate the expression of Myc messenger RNA (mRNA) and lead to a reduction in cell proliferation.[1][2][4][6][7]
Q3: Is there a recommended negative control for BI-9321 experiments?
A3: Yes, BI-9466 is the recommended negative control for BI-9321.[6][8] It is a closely related analog that exhibits a significantly weaker affinity for the NSD3-PWWP1 domain and shows no target engagement at concentrations up to 100 µM.[2][7] The parallel use of BI-9466 is crucial for distinguishing on-target from off-target effects.
Q4: What is the difference between BI-9321 and this compound?
A4: While both forms exhibit comparable biological activity at equivalent molar concentrations, the trihydrochloride salt form generally has enhanced water solubility and stability.[4]
Troubleshooting Guide
Issue 1: Inconsistent or No Effect on Cell Proliferation
Q: I am not observing the expected anti-proliferative effect of BI-9321 in my cancer cell line. What could be the reason?
A: This is a critical observation and may not necessarily be due to experimental error. Here's a step-by-step guide to troubleshoot this issue:
-
Confirm Target Expression:
-
Verify the expression of NSD3 (both long and short isoforms) in your cell line of interest using Western blotting or qPCR. Cell lines with low or absent NSD3 expression are unlikely to respond to BI-9321.
-
-
Consider the Compound's Limitations:
-
It has been reported that BI-9321, as a single agent, is largely ineffective in suppressing the growth of many NSD3-dependent cancer cells.[9] Its mechanism of action, which only antagonizes the PWWP1 domain's chromatin-reading function, may not be sufficient to induce a robust anti-proliferative response in all contexts.[9]
-
-
Review Experimental Parameters:
-
Concentration Range: Ensure you are using a sufficient concentration range. Cellular target engagement is observed at 1 µM, with an IC50 for histone interaction disruption of 1.2 µM in U2OS cells.[1][4] A dose-response experiment is recommended.
-
Treatment Duration: The anti-proliferative effects may require a longer treatment duration. Consider time-course experiments (e.g., 24, 48, 72 hours).
-
Solubility: Ensure complete solubilization of this compound. Refer to the solubility data in the tables below and the recommended solvent.
-
-
Use the Negative Control:
-
Assess Downstream Target Modulation:
Issue 2: Ambiguous Target Engagement Results
Q: My target engagement assay (e.g., BRET, FRAP) is showing weak or inconsistent signals. How can I troubleshoot this?
A: Inconsistent target engagement data can be frustrating. Here are some steps to address this:
-
Optimize Assay Conditions:
-
Cellular Permeability: While BI-9321 is cell-permeable, ensure optimal incubation times for the compound to reach its intracellular target.
-
Protein Expression Levels: In overexpression systems (e.g., for BRET or FRAP), ensure that the expression levels of your tagged NSD3 construct are not excessively high, as this can make it difficult to see a response.
-
Reagent Quality: Confirm the quality and activity of your reagents, including any tagged proteins or ligands.
-
-
Validate with an Orthogonal Assay:
-
If possible, use a secondary, orthogonal method to confirm target engagement. For example, if you are using a BRET assay, you could try a Cellular Thermal Shift Assay (CETSA) to confirm direct binding in a cellular context.
-
-
Review Data from Control Experiments:
Issue 3: Unexpected Changes in Protein Levels or Signaling Pathways
Q: I am observing unexpected changes in proteins other than the direct downstream targets of NSD3. Could this be due to off-target effects?
A: While BI-9321 is reported to be highly selective, it's essential to investigate unexpected results systematically.
-
Consult Selectivity Data:
-
BI-9321 has been profiled against other PWWP domains and a panel of kinases, showing high selectivity.[2] Review the selectivity data in the tables below.
-
-
Dose-Response Analysis:
-
Determine if the unexpected effects are dose-dependent. Off-target effects often occur at higher concentrations.
-
-
Crucial Role of the Negative Control:
-
Consider Pathway Complexity:
-
NSD3 is involved in complex transcriptional regulation. The observed changes could be indirect downstream consequences of on-target NSD3 inhibition. A thorough literature search on the potential links between NSD3 and the observed off-target pathway is recommended.
-
Data Presentation
Table 1: In Vitro and Cellular Activity of BI-9321
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 166 nM | NSD3-PWWP1 | [1][4] |
| Cellular IC50 | 1.2 µM | U2OS (disruption of histone interactions) | [1][4] |
| Cellular Target Engagement | ~1 µM | - | [4] |
Table 2: Selectivity Profile of BI-9321
| Target | Activity | Notes | Reference |
| NSD2-PWWP1 | Inactive | - | [1][4] |
| NSD3-PWWP2 | Inactive | - | [1][4] |
| Kinase Panel (31 kinases) | No hits | - | [2] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Notes |
| Molecular Weight | 469.81 g/mol | As trihydrochloride salt |
| Solubility | DMSO: ≥ 250 mg/mL | May require sonication |
| Water: ≥ 25 mg/mL | May require sonication |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT/MTS-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and BI-9466 (negative control) in DMSO. Prepare serial dilutions in culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of BI-9321, BI-9466, or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Addition: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results as percent viability versus compound concentration. Calculate the IC50 value if applicable.
Protocol 2: Western Blotting for Downstream Target Analysis
-
Cell Treatment: Plate cells and treat with BI-9321, BI-9466, or vehicle control for the desired time and concentration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target of interest (e.g., c-Myc, NSD3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Mandatory Visualizations
Caption: BI-9321 signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. BI 9321 | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [opnme.com]
- 8. BI-9321 | Structural Genomics Consortium [thesgc.org]
- 9. A NSD3-targeted PROTAC suppresses NSD3 and cMyc oncogenic nodes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
How to select the right antibodies for a western blot with BI-9321 trihydrochloride.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting the right antibodies and performing successful western blot experiments with BI-9321 trihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the NSD3 (Nuclear Receptor Binding SET Domain Containing 3) PWWP1 domain.[1] It is not a BTK inhibitor. BI-9321 disrupts the interaction of NSD3 with histones, thereby affecting gene expression.[1]
Q2: What are the primary downstream effects of BI-9321 treatment that can be monitored by western blot?
A2: The primary downstream effects of BI-9321 that are readily detectable by western blot are changes in histone methylation and the expression of NSD3 target genes. A key target that has been shown to be downregulated at the mRNA level is the proto-oncogene c-Myc. Therefore, western blotting for c-Myc protein levels is a relevant readout.
Q3: What are the key protein targets to analyze by western blot when studying the effects of BI-9321?
A3: The key protein targets for western blot analysis include:
-
NSD3: To monitor the total levels of the protein.
-
Histone H3K36me2 (di-methylation of Histone H3 at lysine 36): As NSD3 is a histone methyltransferase that can be associated with this mark, examining changes in global H3K36me2 levels can provide insights into the inhibitor's effect on histone modification landscapes.
-
c-Myc: To determine the impact of NSD3 inhibition on the expression of this critical downstream oncogene.
-
Total Histone H3: As a loading control for histone modification analysis.
-
GAPDH or β-actin: As a loading control for total cell lysates.
Q4: What concentration of this compound should I use for cell treatment?
A4: The optimal concentration of BI-9321 can vary depending on the cell line and experimental goals. Published studies have shown cellular target engagement at 1 µM and an IC50 of 1.2 µM in U2OS cells.[1] It has also been used at 10 µM in MOLM-13 cells to observe effects on Myc expression. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and desired biological outcome.
Selecting the Right Antibodies
The success of your western blot experiment is critically dependent on the quality and specificity of your antibodies. Below is a curated list of validated antibodies for the key targets in the BI-9321 signaling pathway.
| Target Protein | Recommended Antibody | Host Species | Applications | Catalog Number |
| NSD3 | Anti-NSD3 antibody [EPR25189-8] | Rabbit | WB, IHC-P, ICC/IF, Flow Cyt (Intra), IP | Abcam: ab300489[2] |
| NSD3 Polyclonal antibody | Rabbit | WB, IHC, IF/ICC, FC (Intra), IP, ELISA | Proteintech: 11345-1-AP[3] | |
| H3K36me2 | Anti-Histone H3 (di methyl K36) antibody [EPR16994(2)] - ChIP Grade | Rabbit | ChIP, IF, WB, IHC | Abcam: ab176921 |
| H3K36me2 Monoclonal Antibody (T.571.7), ChIP-Verified | Mouse | WB, IHC (P), ICC/IF, ChIP, Peptide array | Invitrogen: MA5-14867[4] | |
| c-Myc | c-Myc Antibody #9402 | Rabbit | ChIP, IP, WB | Cell Signaling Technology: 9402S[5][6] |
| Total Histone H3 | Histone H3 (D1H2) XP® Rabbit mAb | Rabbit | WB, IP, ChIP, Flow, IF | Cell Signaling Technology: 4499 |
| Loading Controls | GAPDH (D16H11) XP® Rabbit mAb | Rabbit | WB, IP, IF | Cell Signaling Technology: 5174 |
| β-Actin (D6A8) Rabbit mAb | Rabbit | WB, IP, IF | Cell Signaling Technology: 8457 |
Experimental Workflow & Protocols
Signaling Pathway of BI-9321 Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-NSD3 antibody [EPR25189-8] (ab300489) | Abcam [abcam.com]
- 3. NSD3 antibody (11345-1-AP) | Proteintech [ptglab.com]
- 4. H3K36me2 Monoclonal Antibody (T.571.7), ChIP-Verified (MA5-14867) [thermofisher.com]
- 5. biocompare.com [biocompare.com]
- 6. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
Best practices for storing and handling BI-9321 trihydrochloride.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling BI-9321 trihydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[1][2][3][4] The PWWP1 domain of NSD3 is responsible for recognizing and binding to methylated histone tails, a key step in chromatin remodeling and gene expression.[2][5] By binding to the PWWP1 domain, BI-9321 disrupts the interaction between NSD3 and histones, leading to the downregulation of target genes such as MYC, which is implicated in cancer cell proliferation.[1][3][6]
2. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound.
-
Solid Form: The solid compound should be stored at -20°C for long-term storage (up to 2 years).[4]
-
Stock Solutions: Prepare and use solutions on the same day if possible.[1] If you need to prepare stock solutions in advance, aliquot them into tightly sealed vials and store them at -20°C for up to one month or at -80°C for up to six months.[7] Avoid repeated freeze-thaw cycles.[7] Before use, allow the product to equilibrate to room temperature for at least one hour.[1]
3. What are the appropriate solvents for dissolving this compound?
This compound has good solubility in dimethyl sulfoxide (DMSO) and water.[7] For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO.
4. What personal protective equipment (PPE) should be worn when handling this compound?
As a standard practice when handling chemical compounds in a laboratory setting, the following PPE is recommended:
-
Lab coat: To protect your clothing and skin.
-
Safety glasses or goggles: To protect your eyes from splashes.
-
Gloves: Nitrile gloves are suitable for handling the compound and its solutions.
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | Up to 2 years | Keep tightly sealed. |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[7] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[7] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥250 mg/mL (532.13 mM) | May require sonication to fully dissolve.[2] |
| Water | 25 mg/mL (53.21 mM) | May require sonication to fully dissolve.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibration: Allow the vial of solid this compound to warm to room temperature for at least one hour before opening.[1]
-
Calculation: Determine the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 469.81 g/mol .
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved.[2]
-
Storage: Aliquot the stock solution into smaller, tightly sealed vials and store at -20°C or -80°C.[7]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thawing: Thaw a vial of the 10 mM stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final concentration in your cell culture medium. It is recommended to perform serial dilutions to achieve low micromolar or nanomolar concentrations.
-
Mixing: Gently mix the working solution by pipetting or inverting the tube.
-
Application: Add the final working solution to your cell cultures. Ensure the final DMSO concentration in the culture medium is non-toxic to your cells (typically below 0.5%).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound precipitates out of solution | - The concentration exceeds the solubility limit in the chosen solvent or medium.- The temperature of the solution has dropped. | - Gently warm the solution and sonicate to redissolve.- Prepare a fresh, more dilute solution.- For aqueous solutions, ensure the pH is compatible with solubility. |
| Inconsistent or no biological effect observed | - The compound has degraded due to improper storage or handling.- The concentration used is too low.- The cells are not responsive to the inhibitor. | - Use a fresh aliquot of the stock solution.- Verify the storage conditions and age of the compound.- Perform a dose-response experiment to determine the optimal concentration.- Confirm target expression in your cell line. |
| High cell toxicity or off-target effects | - The concentration of the compound is too high.- The solvent (e.g., DMSO) concentration is toxic to the cells. | - Perform a dose-response curve to identify the optimal non-toxic concentration.- Ensure the final solvent concentration in the cell culture medium is below the toxic threshold for your specific cell line. |
Visualizations
Caption: Experimental workflow for preparing and using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound | NSD3-PWWP1 Domain Antagonist | DC Chemicals [dcchemicals.com]
- 5. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. medchemexpress.com [medchemexpress.com]
Refining BI-9321 Trihydrochloride Concentration for Optimal ChIP-seq Results: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of BI-9321 trihydrochloride for Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[1][2][3][4][5] It functions by targeting the methyl-lysine binding site of the PWWP1 domain, thereby disrupting the interaction between NSD3 and histones.[1][2][5] This disruption of a key epigenetic regulator can lead to downstream effects such as the downregulation of Myc messenger RNA expression.[1][2][5][6]
Q2: What is the recommended starting concentration range for BI-9321 in cellular assays?
BI-9321 shows cellular target engagement at approximately 1 µM.[2][3][5][6] A dose-response range between 0.1 µM and 20 µM is recommended for cellular experiments to determine the optimal concentration for the desired biological effect.[7] For ChIP-seq, a titration around the cellular IC50 of 1.2 µM in U2OS cells is a good starting point.[1][5][7][8]
Q3: Is there a negative control available for BI-9321?
Yes, BI-9466 is a closely related analogue of BI-9321 that exhibits a significantly weaker affinity for the NSD3-PWWP1 domain (over 500-fold weaker).[3][6] It is recommended to use BI-9466 as a negative control in parallel with BI-9321 to ensure that the observed effects are specific to the inhibition of the NSD3-PWWP1 domain.[6][7]
Troubleshooting Guide
Issue 1: Low signal or no enrichment of the target protein at known binding sites after BI-9321 treatment.
| Possible Cause | Recommended Solution |
| Suboptimal BI-9321 Concentration: The concentration of BI-9321 may be too low to effectively inhibit NSD3-PWWP1 binding to chromatin. | Perform a dose-response experiment by treating cells with a range of BI-9321 concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 µM) prior to cross-linking and ChIP. Analyze the enrichment of a known target gene by qPCR to identify the optimal concentration. |
| Incorrect Treatment Duration: The incubation time with BI-9321 may be insufficient to observe a significant change in histone binding. | Optimize the treatment duration. A time-course experiment (e.g., 6, 12, 24, 48 hours) at the determined optimal concentration can help identify the ideal incubation time. |
| Cellular Toxicity: High concentrations of BI-9321 may lead to cell death or altered cellular states, affecting the ChIP-seq results. | Assess cell viability using a standard assay (e.g., Trypan Blue, MTT) at each concentration and time point. Choose a concentration and duration that minimizes toxicity while maximizing the desired inhibitory effect. |
| Inefficient Immunoprecipitation: The antibody used for ChIP may not be efficient in pulling down the target protein. | Ensure the use of a ChIP-validated antibody. The amount of antibody may also need to be optimized.[9] |
Issue 2: High background signal in ChIP-seq data after BI-9321 treatment.
| Possible Cause | Recommended Solution |
| Off-target effects of BI-9321: At higher concentrations, small molecule inhibitors can have off-target effects. | Use the lowest effective concentration of BI-9321 determined from your titration experiments.[10] Always include the negative control compound BI-9466 in your experiments to distinguish specific from non-specific effects. |
| Non-specific binding to beads: The antibody or chromatin may non-specifically bind to the magnetic or agarose beads. | Pre-clear the chromatin with beads before adding the specific antibody.[11] Increasing the number and stringency of washes after immunoprecipitation can also help. |
| Excessive Antibody: Using too much antibody can lead to increased non-specific binding. | Titrate the antibody concentration to find the optimal amount that gives a good signal-to-noise ratio.[12] |
Quantitative Data Summary
The following table summarizes the key quantitative values for this compound based on available in vitro and cellular data.
| Parameter | Value | Assay/Cell Line | Reference |
| Binding Affinity (Kd) | 166 nM | Surface Plasmon Resonance (SPR) | [1][5][7][8] |
| In Vitro Potency (IC50) | 203 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [3] |
| Cellular IC50 | 1.2 µM | NanoBRET in U2OS cells | [1][5][7][8] |
| Cellular Target Engagement | ~1 µM | Fluorescence Recovery After Photobleaching (FRAP) and Bioluminescence Resonance Energy Transfer (BRET) | [2][3][5][6] |
| Antiproliferative Activity (IC50) | 0.139 µM | MOLM-13 cells (6-day assay) | [5] |
Experimental Protocols
Protocol: Titration of this compound for ChIP-seq
This protocol outlines a typical workflow for determining the optimal concentration of BI-9321 for your ChIP-seq experiment.
-
Cell Culture and Treatment:
-
Plate your cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).[13]
-
Treat the cells with a range of BI-9321 concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.0, 5.0, 10.0 µM). Include a vehicle-only control and a negative control treatment with BI-9466 at the same concentrations.
-
Incubate the cells for a predetermined time (e.g., 24 hours).
-
-
Cell Viability Assessment:
-
After the treatment period, collect a small aliquot of cells from each treatment condition to assess cell viability using a method such as Trypan Blue exclusion or an MTT assay.
-
-
Cross-linking and Cell Lysis:
-
Proceed with the remaining cells for the ChIP-seq protocol. Cross-link proteins to DNA using 1% formaldehyde for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and shear the chromatin to an average size of 200-600 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation (IP):
-
Perform immunoprecipitation using a ChIP-validated antibody against your protein of interest. Include a negative control IP with a non-specific IgG antibody.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
-
Quantitative PCR (qPCR) Analysis:
-
Perform qPCR on the purified DNA from each treatment condition to quantify the enrichment of a known target gene and a negative control region.
-
Calculate the percent input for each target region. The optimal BI-9321 concentration will be the one that shows the expected change in enrichment at the target locus without causing significant cell death.
-
-
Library Preparation and Sequencing:
-
Once the optimal concentration is determined, perform a full-scale ChIP-seq experiment using this concentration.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BI-9321 | Structural Genomics Consortium [thesgc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. resources.biomol.com [resources.biomol.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Antibody Titration For IP | Proteintech Group [ptglab.co.jp]
- 13. BI 9321 | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]
How to avoid degradation of BI-9321 trihydrochloride during experiments.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of BI-9321 trihydrochloride to prevent its degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: BI-9321 is a potent and selective antagonist of the NSD3-PWWP1 domain.[1] By binding to the PWWP1 domain of the nuclear receptor-binding SET domain protein 3 (NSD3), BI-9321 disrupts the interaction between NSD3 and histones.[1] This activity ultimately leads to the downregulation of c-Myc messenger RNA (mRNA) expression and a reduction in cell proliferation in certain cancer cell lines, such as MOLM-13.[2][3]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to prevent degradation. For long-term storage of the solid compound, it is recommended to store it at 4°C under a nitrogen atmosphere and protected from moisture.[4] For stock solutions, it is advised to prepare aliquots to avoid repeated freeze-thaw cycles.[4][5] These aliquots should be stored at -20°C for up to one month or at -80°C for up to six months.[4][5] Some suppliers also suggest that the mesylate salt form should be stored in a dry, dark place.[6]
Q3: How should I prepare stock solutions of this compound?
A3: It is recommended to prepare and use solutions on the same day whenever possible.[5] Before use, allow the vial to equilibrate to room temperature for at least one hour.[5] this compound is soluble in water and DMSO.[7] When preparing aqueous solutions, it is advisable to filter and sterilize the solution using a 0.22 μm filter before use.[4]
Q4: Is this compound sensitive to light or pH?
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, likely stemming from its degradation.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity | Degradation of BI-9321 due to improper storage. | Ensure the solid compound and stock solutions are stored at the recommended temperatures and protected from moisture and light.[4][5][6] Prepare fresh working solutions for each experiment.[5] |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[4][5] | |
| Incorrect solvent or solution preparation. | Use high-purity solvents (e.g., sterile water or DMSO) for preparing solutions.[7] Ensure complete dissolution of the compound. For aqueous solutions, sterile filter before use.[4] | |
| Precipitation of the compound in cell culture media | Poor solubility or supersaturation at the working concentration. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is low and compatible with your cell line. Perform a solubility test in your specific media if precipitation is a persistent issue. |
| Interaction with components in the media. | Prepare the final dilution of BI-9321 in media immediately before adding it to the cells. Avoid prolonged storage of the compound in media. | |
| Variability between experimental replicates | Inconsistent handling or preparation of the compound. | Standardize the entire experimental workflow, from equilibrating the vial to room temperature to the final dilution step.[5] |
| Degradation of the compound during the experiment. | Protect experimental setups from direct light, especially during long incubation periods. Maintain a stable temperature and pH. |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound.
Materials:
-
This compound solid
-
Anhydrous DMSO or sterile water
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to warm to room temperature for at least 60 minutes before opening.[5]
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Prepare a stock solution of a desired concentration (e.g., 10 mM) by adding the appropriate volume of anhydrous DMSO or sterile water.
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, tightly sealed sterile vials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4][5]
MOLM-13 Cell Proliferation Assay
This protocol is a representative method for assessing the effect of BI-9321 on the proliferation of MOLM-13 acute myeloid leukemia cells.
Materials:
-
MOLM-13 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed MOLM-13 cells in a 96-well plate at an appropriate density.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. It is recommended to use a dose-response range between 0.1 and 20 µM.[8]
-
Add the diluted BI-9321 or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the plate for the desired period (e.g., 6 days).[2]
-
At the end of the incubation, assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the IC50 value, which represents the concentration of BI-9321 that inhibits cell proliferation by 50%.
Visualizations
Signaling Pathway of BI-9321 Action
Caption: BI-9321 inhibits the NSD3-PWWP1 domain, leading to reduced c-Myc expression and cell proliferation.
Experimental Workflow for BI-9321 Cell-Based Assay
Caption: A generalized workflow for conducting cell-based assays with BI-9321.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|2387510-87-2|COA [dcchemicals.com]
- 6. medkoo.com [medkoo.com]
- 7. BI 9321 | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]
- 8. BI-9321 | Structural Genomics Consortium [thesgc.org]
Validation & Comparative
Validating the Inhibitory Effect of BI-9321 Trihydrochloride on NSD3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BI-9321 trihydrochloride, a potent and selective antagonist of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3), with other relevant chemical tools. The information presented herein, supported by experimental data, is intended to assist researchers in the fields of epigenetics, oncology, and drug discovery in validating the inhibitory effect of BI-9321 on the PWWP1 domain of NSD3.
Introduction to NSD3 and the Role of BI-9321
Nuclear receptor-binding SET domain protein 3 (NSD3), also known as WHSC1L1, is a histone lysine methyltransferase that plays a crucial role in chromatin regulation and gene expression.[1] NSD3 catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1/me2), epigenetic marks generally associated with active transcription.[2] The NSD3 gene is frequently amplified in various cancers, including breast, lung, and pancreatic cancer, making it a compelling therapeutic target.[3][4]
BI-9321 is a first-in-class chemical probe that potently and selectively targets the PWWP1 domain of NSD3.[5] The PWWP domain is a "reader" module that recognizes methylated histone tails, anchoring the NSD3 protein to specific chromatin locations. By antagonizing the NSD3-PWWP1 domain, BI-9321 disrupts its interaction with histones, thereby modulating gene expression.[6][7] Notably, BI-9321 has been shown to downregulate MYC messenger RNA expression and reduce proliferation in MOLM-13 acute myeloid leukemia cells.[8]
Comparative Analysis of NSD3 Inhibitors
The development of specific NSD3 inhibitors is an active area of research. While few have been as extensively characterized as BI-9321, it is useful to compare its activity with its designated negative control, a PROTAC derivative, and other reported inhibitors.
Quantitative Performance Data
The following table summarizes the key biochemical and cellular potency metrics for BI-9321 and its alternatives.
| Compound | Target Domain | Mechanism of Action | Kd (nM) | IC50 (µM) | Cellular Target Engagement |
| BI-9321 | NSD3-PWWP1 | Antagonist | 166 | 1.2 (in U2OS cells) | Confirmed at 1 µM |
| BI-9466 | NSD3-PWWP1 | Negative Control | >500-fold weaker affinity than BI-9321 | >200-fold less active than BI-9321 | No engagement up to 100 µM |
| MS9715 | NSD3-PWWP1 | PROTAC Degrader | ~1300 (to PWWP1 domain) | Not applicable (induces degradation) | Effective NSD3 degradation |
| Compound 13i | NSD3-SET | Inhibitor | Not Reported | 287 (in vitro) | GI50 = 36.5 µM (JIMT1 cells) |
| BIX-01294 | NSD1/2/3-SET | Non-selective Inhibitor | Not Reported | 95 ± 53 (NSD3) | Not Reported |
Kd: Dissociation constant, a measure of binding affinity. IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition. Data sourced from references:[6][7][9][10][11][12][13].
BI-9321 demonstrates sub-micromolar binding affinity and low micromolar cellular activity in disrupting the NSD3-histone interaction.[6][7] Its corresponding negative control, BI-9466, is significantly less active, making it an ideal tool for confirming that observed biological effects are due to NSD3-PWWP1 antagonism.[3] MS9715, a PROTAC developed by linking BI-9321 to an E3 ligase ligand, represents an alternative strategy of inducing NSD3 degradation rather than just inhibiting its function, and has shown superior efficacy in suppressing oncogenic gene-expression programs in some cancer cells compared to BI-9321 alone.[11] Other compounds like 13i and BIX-01294 target the catalytic SET domain, offering a different mechanism of NSD3 inhibition, though they may have different selectivity profiles.[12][13]
Key Experimental Protocols
Validating the inhibitory effect of BI-9321 requires a combination of biochemical and cellular assays. Below are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (e.g., BI-9321) and a protein (e.g., NSD3-PWWP1 domain).
Principle: The assay measures changes in the refractive index at the surface of a sensor chip when an analyte flows over an immobilized ligand. This change is proportional to the mass bound to the surface.[6]
Protocol:
-
Immobilization: Covalently attach the purified NSD3-PWWP1 protein (ligand) to the surface of a sensor chip using standard amine coupling chemistry.[9]
-
Analyte Injection: Inject serial dilutions of BI-9321 (analyte) in a running buffer over the sensor surface at a constant flow rate. The concentration range should typically span from 10-fold below to 10-fold above the expected Kd.[7]
-
Association & Dissociation: Monitor the binding in real-time as an increase in resonance units (RU). After the association phase, flow running buffer without the analyte to monitor the dissociation phase.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
NanoBRET™ Assay for Cellular Target Engagement
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method to quantify protein-protein interactions in living cells. It is used to confirm that BI-9321 can disrupt the interaction between NSD3-PWWP1 and histone H3 in a cellular context.[14]
Principle: Energy is transferred from a bioluminescent donor (NanoLuc® Luciferase fused to NSD3-PWWP1) to a fluorescent acceptor (HaloTag® protein fused to histone H3 and labeled with a fluorescent ligand). BRET occurs only when the donor and acceptor are in close proximity (<10 nm).[15][16]
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., U2OS) with plasmids encoding for the NanoLuc®-NSD3-PWWP1 fusion (donor) and the Histone H3-HaloTag® fusion (acceptor).[14][17]
-
Compound Treatment: Plate the transfected cells and treat with serial dilutions of BI-9321, BI-9466 (negative control), and a vehicle control.
-
Labeling and Substrate Addition: Add the HaloTag® NanoBRET™ 618 Ligand (acceptor fluorophore) to the cells, followed by the NanoBRET™ Nano-Glo® Substrate.[17]
-
Signal Detection: Measure the luminescence signals at two wavelengths: one for the donor (e.g., 450 nm) and one for the acceptor (e.g., 610 nm) using a plate reader.[5]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A decrease in the BRET ratio in the presence of BI-9321 indicates disruption of the NSD3-H3 interaction. Plot the BRET ratio against the compound concentration to determine the IC50.[18]
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a microscopy technique used to measure the mobility of fluorescently-labeled molecules in living cells, providing evidence of target engagement.
Principle: A fluorescently-tagged protein's mobility is assessed by photobleaching a specific region of the cell and monitoring the rate of fluorescence recovery as unbleached molecules diffuse into the bleached area.[10][19][20] Binding of a ligand like BI-9321 can alter the mobility of the target protein.
Protocol:
-
Cell Preparation: Transfect cells with a plasmid encoding a fluorescently-tagged NSD3-PWWP1 (e.g., GFP-NSD3-PWWP1).
-
Compound Incubation: Treat the cells with BI-9321 or a vehicle control.
-
Imaging and Photobleaching: Using a confocal microscope, acquire pre-bleach images of a region of interest (ROI) within the cell nucleus. Use a high-intensity laser to photobleach the ROI.[21]
-
Fluorescence Recovery: Immediately after bleaching, acquire a time-series of images at low laser intensity to monitor the recovery of fluorescence in the ROI.[22]
-
Data Analysis: Quantify the fluorescence intensity in the ROI over time. Calculate the mobile fraction and the half-maximal recovery time (t1/2). A change in these parameters upon BI-9321 treatment can indicate target engagement.
Visualizing NSD3 Pathways and Experimental Logic
To better understand the context of BI-9321's action, the following diagrams illustrate the NSD3 signaling pathway, a typical inhibitor validation workflow, and the relationship between BI-9321 and its derivatives.
References
- 1. Structure, Activity and Function of the NSD3 Protein Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NSD proteins in anti-tumor immunity and their therapeutic targeting by protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NSD3 in Cancer: Unraveling Methyltransferase-Dependent and Isoform-Specific Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eubopen.org [eubopen.org]
- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]
- 10. ibidi.com [ibidi.com]
- 11. Discovery of potent small molecule inhibitors of histone lysine methyltransferase NSDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of novel class inhibitors of NSD3 methyltransferase showing a unique, bivalent binding mode in the SET domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. NSD3(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 15. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
- 16. promega.com [promega.com]
- 17. promega.com [promega.com]
- 18. Measure p53-MDM2 protein interaction with NanoBRET technology [moleculardevices.com]
- 19. Fluorescence Recovery After Photobleaching - FluoroFinder [fluorofinder.com]
- 20. Fluorescence Recovery after Photobleaching (FRAP) and its Offspring | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 21. picoquant.com [picoquant.com]
- 22. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
A Researcher's Guide: Utilizing BI-9466 as a Negative Control for BI-9321 Trihydrochloride in Epigenetic Studies
In the realm of epigenetic research, the specific and targeted inhibition of protein-protein interactions is crucial for elucidating complex cellular signaling pathways. BI-9321 trihydrochloride has emerged as a potent and selective chemical probe for the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3). To ensure the validity of experimental findings and attribute observed effects directly to the inhibition of NSD3-PWWP1, a reliable negative control is indispensable. This guide provides a comprehensive comparison of this compound and its recommended negative control, BI-9466, supported by experimental data and detailed protocols.
Unveiling the Target: The Role of NSD3-PWWP1
NSD3 is a histone methyltransferase that plays a critical role in chromatin regulation and gene expression. It contains multiple domains, including the PWWP1 domain, which recognizes and binds to methylated histone tails, a key interaction for its biological function. Dysregulation of NSD3 has been implicated in various cancers, making it a compelling target for therapeutic intervention. BI-9321 was developed as a first-in-class antagonist of the NSD3-PWWP1 domain, disrupting its ability to read histone marks and subsequently modulating gene expression.[1][2][3][4]
The signaling pathway involving NSD3-PWWP1 can be visualized as follows:
Head-to-Head Comparison: BI-9321 vs. BI-9466
BI-9466 was designed as a close structural analog of BI-9321 but with significantly reduced activity towards the NSD3-PWWP1 domain.[2][3] This makes it an ideal negative control to differentiate on-target effects of BI-9321 from potential off-target or compound-specific effects.
Biochemical and Cellular Activity
The following table summarizes the key quantitative differences in the biochemical and cellular activities of BI-9321 and BI-9466.
| Parameter | BI-9321 | BI-9466 | Fold Difference | Reference(s) |
| Binding Affinity (Kd) by SPR | 166 nM | 144,000 nM | >850x | [3] |
| Binding Affinity (Kd) by ITC | 445 nM | Not Determined | - | [3][5] |
| TR-FRET (IC50) | 203 nM | 120,000 nM | ~590x | [3] |
| NanoBRET Cellular IC50 (U2OS cells) | 1.2 µM | >200 µM | >160x | [6][7][8] |
| Cellular Target Engagement (BRET) | 1 µM | No engagement up to 100 µM | >100x | [2][3] |
As the data clearly indicates, BI-9466 exhibits a dramatically lower affinity for the NSD3-PWWP1 domain across various biochemical and cell-based assays. This significant difference in potency is the cornerstone of its utility as a negative control.
Experimental Protocols
To effectively utilize BI-9466 as a negative control, it is essential to perform parallel experiments with this compound. Below are outlines of key experimental protocols.
NanoBRET Cellular Target Engagement Assay
This assay measures the displacement of a fluorescently labeled tracer from the target protein within living cells.
Objective: To confirm the cellular target engagement of BI-9321 and the lack thereof with BI-9466.
Methodology:
-
Cell Culture: U2OS cells are transiently transfected with plasmids encoding for NSD3-PWWP1 fused to NanoLuc luciferase and Histone H3.3 fused to HaloTag.
-
Compound Treatment: Transfected cells are seeded into 96-well plates. Serial dilutions of this compound or BI-9466 are added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Tracer Addition: A HaloTag-NanoBRET 618 ligand is added to all wells.
-
BRET Measurement: After incubation, the NanoBRET signal is measured using a luminometer capable of detecting both donor (NanoLuc) and acceptor (NanoBRET 618) emissions.
-
Data Analysis: The BRET ratio is calculated and plotted against the compound concentration to determine the IC50 value.
The expected outcome is a dose-dependent decrease in the BRET signal with BI-9321 treatment, while BI-9466 should show minimal to no effect at comparable concentrations.[7][9]
Cell Proliferation Assay
This assay assesses the impact of the compounds on the growth of cancer cell lines that are dependent on NSD3 function.
Objective: To demonstrate the on-target anti-proliferative effect of BI-9321.
Methodology:
-
Cell Seeding: MOLM-13 (acute myeloid leukemia) cells are seeded in 96-well plates.
-
Compound Incubation: Cells are treated with a range of concentrations of this compound and BI-9466 for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Luminescence values are normalized to the vehicle control, and dose-response curves are generated to calculate the GI50 (concentration for 50% growth inhibition).
Researchers should observe a significant reduction in cell proliferation with BI-9321, whereas BI-9466 should have a negligible effect.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for validating the on-target effects of BI-9321 using BI-9466.
Conclusion
The use of a well-characterized negative control is a critical component of rigorous chemical probe-based research. BI-9466, with its structural similarity and dramatically reduced affinity for the NSD3-PWWP1 domain compared to this compound, serves as an excellent tool to ensure that observed biological effects are a direct consequence of on-target inhibition. By incorporating BI-9466 into experimental designs, researchers can confidently dissect the role of the NSD3-PWWP1 domain in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BI-9321 | Structural Genomics Consortium [thesgc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of BI-9321 Trihydrochloride and Other NSD3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BI-9321 trihydrochloride with other known inhibitors of the Nuclear Receptor Binding SET Domain Family Member 3 (NSD3). The data presented herein is intended to assist researchers in selecting the most appropriate chemical tools for their studies of NSD3 biology and its role in disease.
Introduction to NSD3 and its Inhibition
NSD3, a histone methyltransferase, plays a crucial role in regulating gene expression through the methylation of histone H3 at lysine 36 (H3K36).[1][2] Dysregulation of NSD3 activity is implicated in various cancers, making it an attractive therapeutic target.[3] NSD3 has two main functional domains that are targeted by small molecule inhibitors: the PWWP1 domain, which is a "reader" domain that recognizes methylated histones, and the SET domain, which is the catalytic "writer" domain responsible for methyltransferase activity.[1][4]
BI-9321 is a potent and selective antagonist of the NSD3-PWWP1 domain.[4][5][6][7] It functions by disrupting the interaction between NSD3 and histones, thereby modulating gene expression.[6][8] This guide will compare the efficacy of this compound to other inhibitors targeting either the PWWP1 domain or the SET domain of NSD3.
Comparison of NSD3 PWWP1 Domain Inhibitors
BI-9321 is a first-in-class chemical probe for the NSD3-PWWP1 domain.[6] Its efficacy is compared here with its structurally similar but much less active negative control, BI-9466.
| Compound | Target Domain | Binding Affinity (Kd) | Cellular Target Engagement (IC50) | Notes |
| This compound | NSD3-PWWP1 | 166 nM (SPR)[7][8] | 1.2 µM (NanoBRET, U2OS cells)[7][8][9] | Potent and selective antagonist.[5][7] Downregulates Myc mRNA and reduces proliferation in MOLM-13 cells.[4][8] |
| BI-9466 | NSD3-PWWP1 | >100 µM (TR-FRET)[10] | >100 µM (BRET)[10] | Negative control for BI-9321, over 500-fold weaker affinity.[10] |
Comparison of NSD3 SET Domain Inhibitors
Several inhibitors targeting the catalytic SET domain of NSD3 have been identified. Their efficacy is summarized below. It is important to note that these inhibitors are not directly comparable to BI-9321 as they have a different mechanism of action.
| Compound | Target Domain | In Vitro Efficacy (IC50) | Cellular Efficacy (GI50) | Notes |
| BIX-01294 | NSD1, NSD2, NSD3-SET | 95 ± 53 µM (NSD3)[11] | Not Reported | Also inhibits G9a histone methyltransferase.[11] |
| NSD3-IN-1 | NSD3-SET | 28.58 µM | Not Reported | - |
| NSD3-IN-2 | NSD3-SET | 17.97 µM | Not Reported | Inhibits growth of some non-small cell lung cancer cell lines. |
| Compound 13i | NSD3-SET | 287 µM[12] | 36.5 µM (JIMT1 cells)[12] | A novel class of NSD3 inhibitor with a unique, bivalent binding mode.[12] |
Advanced Therapeutic Strategy: PROTAC Degrader
A promising alternative to direct inhibition is the use of Proteolysis Targeting Chimeras (PROTACs). MS9715 is a PROTAC that utilizes BI-9321 to recruit NSD3 to an E3 ubiquitin ligase, leading to its degradation.
| Compound | Mechanism | Cellular Efficacy | Notes |
| MS9715 | NSD3 Degrader (PROTAC) | More effective at inhibiting growth and inducing apoptosis in hematological cancer cells compared to BI-9321.[13] | Based on the BI-9321 scaffold.[13] Simultaneously suppresses NSD3- and cMyc-associated gene-expression programs.[13] |
Experimental Protocols
Detailed experimental protocols are often proprietary. However, the general methodologies for the key assays cited in this guide are outlined below.
In Vitro Binding and Inhibition Assays
-
Surface Plasmon Resonance (SPR): Used to measure the binding affinity (Kd) of inhibitors to the target protein. The NSD3-PWWP1 domain is immobilized on a sensor chip, and the inhibitor is flowed over the surface at various concentrations to determine binding kinetics.[7]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the disruption of the protein-protein interaction. For NSD3, it can be used to assess the ability of an inhibitor to block the interaction between the PWWP1 domain and a histone peptide.
-
In Vitro Methyltransferase Assay: This assay measures the catalytic activity of the NSD3 SET domain. A common method is a radiometric assay that uses a tritiated methyl donor (S-adenosyl-L-[methyl-³H]methionine) and a histone substrate. The transfer of the radioactive methyl group to the histone is quantified to determine enzyme activity and the inhibitory potential of a compound.[14]
Cellular Target Engagement and Efficacy Assays
-
NanoBRET (Bioluminescence Resonance Energy Transfer) Assay: This assay is used to quantify the engagement of an inhibitor with its target protein in living cells.[15] For NSD3-PWWP1, cells are co-transfected with constructs for NanoLuc-tagged NSD3-PWWP1 and HaloTag-fused histone H3. The ability of an inhibitor to disrupt this interaction is measured by a decrease in the BRET signal.[15]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the thermal stabilization of the target protein upon ligand binding. Cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble target protein is quantified, typically by Western blot.
-
Cell Proliferation and Viability Assays: Standard assays such as MTS or CellTiter-Glo are used to measure the effect of inhibitors on the proliferation and viability of cancer cell lines.
-
Gene Expression Analysis (qRT-PCR): To determine the functional consequences of NSD3 inhibition, the expression levels of known NSD3 target genes, such as cMyc, can be measured by quantitative real-time PCR.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving NSD3 and a general workflow for identifying and characterizing NSD3 inhibitors.
Caption: Simplified signaling network of NSD3 and points of intervention by various inhibitors.
Caption: General experimental workflow for the discovery and validation of NSD3 inhibitors.
References
- 1. The role of histone lysine methyltransferase NSD3 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. NSD3: Advances in cancer therapeutic potential and inhibitors research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. BI-9321 | Structural Genomics Consortium [thesgc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pardon Our Interruption [opnme.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A NSD3-targeted PROTAC suppresses NSD3 and cMyc oncogenic nodes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. NSD3(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
A Comparative Analysis of Two Distinct Epigenetic Inhibitors in AML Cells: BI-9321 Trihydrochloride vs. JQ1
A Guide for Researchers in Oncology and Drug Development
This guide provides a comparative analysis of two small molecule inhibitors, BI-9321 trihydrochloride and JQ1, and their effects on Acute Myeloid Leukemia (AML) cells. While both compounds target epigenetic regulatory mechanisms implicated in AML pathogenesis, they do so through fundamentally different modes of action. JQ1 is a well-characterized inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD4. In contrast, BI-9321 is a first-in-class chemical probe that antagonizes the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3).
This document outlines their distinct mechanisms, summarizes their reported efficacy in AML cell lines, provides detailed experimental protocols for their evaluation, and visualizes their respective signaling pathways.
Mechanism of Action: Two Different Approaches to Epigenetic Targeting
The primary distinction between JQ1 and BI-9321 lies in their molecular targets. JQ1 functions by competitively binding to the bromodomains of BET proteins, preventing them from recognizing and binding to acetylated lysine residues on histones.[1] This disrupts the formation of transcriptional complexes at key oncogenes, most notably MYC, leading to their downregulation, which in turn induces cell cycle arrest and apoptosis in AML cells.[1][2][3]
BI-9321, on the other hand, targets the PWWP1 domain of NSD3, a protein whose PWWP1 domain has been shown to be essential for the viability of AML cells.[2][4][5] The PWWP domain is a reader of histone methyl-lysine marks. By antagonizing this domain, BI-9321 disrupts its interaction with chromatin, which has also been shown to lead to the downregulation of Myc messenger RNA.[5][6]
Visualizing the Pathways
The following diagrams illustrate the distinct molecular pathways targeted by JQ1 and BI-9321.
Comparative Efficacy in AML Cell Lines
Quantitative data on the efficacy of JQ1 is widely available across numerous AML cell lines. In contrast, BI-9321 is a newer chemical probe, and while its activity in AML has been established, extensive quantitative data on cell viability is less reported in publicly available literature.
Table 1: JQ1 - Half Maximal Inhibitory Concentration (IC50) in AML Cell Lines
| Cell Line | IC50 (nM) | Comments |
| OCI-AML3 | ~160 - 500 | Sensitive to JQ1, which induces apoptosis.[5][7] |
| MOLM-13 | ~1480 | Expresses FLT3-ITD mutation.[2] |
| MV4-11 | < 1000 | Expresses FLT3-ITD mutation.[8] |
| KG-1 | > 1000 | Can show synergy when combined with ARA-C.[4] |
| EOL-1 | 321 | MLL-PTD positive cell line, sensitive to JQ1.[9] |
| Primary AML Cells | 20 - 450 | Effective in cells from both newly diagnosed and relapsed/refractory patients.[4] |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, assay type).
Table 2: this compound - Reported Effects in AML Cells
| Cell Line | Parameter | Finding |
| MOLM-13 | Proliferation | Reduces cell proliferation.[2][4] |
| MOLM-13 | Gene Expression | Downregulates Myc messenger RNA expression.[2][4][5] |
| MOLM-13 | Combination Effect | Potentiates the anti-proliferative effects of JQ1.[5] |
| General AML | Viability | The PWWP1 domain of NSD3 is reported to be required for the viability of AML cells.[2][4][5] |
Note: Specific IC50 values for cell viability of BI-9321 in AML cell lines are not widely reported in the searched literature.
Experimental Protocols
Evaluating the efficacy of compounds like BI-9321 and JQ1 requires standardized assays. Below are detailed methodologies for key experiments.
Workflow for In Vitro Compound Evaluation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - CSHL Scientific Digital Repository [repository.cshl.edu]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. opnme.com [opnme.com]
- 8. BET protein antagonist JQ1 is synergistically lethal with FLT3 tyrosine kinase inhibitor (TKI) and overcomes resistance to FLT3-TKI in AML cells expressing FLT-ITD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRD4 associates with p53 in DNMT3A-mutated leukemia cells and is implicated in apoptosis by the bromodomain inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
Analysis of the selectivity of BI-9321 trihydrochloride against a panel of kinases.
For researchers, scientists, and drug development professionals, the quest for highly selective chemical probes is paramount to unraveling complex biological pathways and developing targeted therapeutics. This guide provides a comprehensive analysis of the selectivity of BI-9321 trihydrochloride, demonstrating its exceptional specificity for the PWWP1 domain of the histone methyltransferase NSD3 and, critically, its lack of activity against a broad panel of protein kinases.
BI-9321 is a potent and cell-active chemical probe designed to antagonize the NSD3-PWWP1 domain, a reader of histone post-translational modifications, with a reported Kd of 166 nM.[1][2][3] Its development as a first-in-class antagonist for this target provides a valuable tool to investigate the role of NSD3 in gene regulation and cancer biology.[4][5] A key attribute of a high-quality chemical probe is its selectivity profile. This guide focuses on the analysis of BI-9321's performance against the human kinome, a common source of off-target effects for many small molecules.
Unparalleled Selectivity: The Kinase Panel Data
In extensive selectivity profiling, BI-9321 was screened against a panel of 31 diverse protein kinases and demonstrated a notable lack of inhibitory activity.[6][7] This finding underscores the remarkable specificity of BI-9321 for its intended epigenetic reader target over this major class of enzymes. The results of this screening are summarized in the table below.
| Kinase Panel Screening of BI-9321 | Result |
| Number of Kinases Tested | 31 |
| Observed Inhibition | No significant inhibition detected |
Experimental Protocols: Assessing Kinase Selectivity
To ensure the robust evaluation of a compound's kinase selectivity, standardized and rigorous experimental protocols are employed. The following is a representative protocol for an in vitro kinase profiling assay, similar to the type of screen BI-9321 would have undergone.
In Vitro Kinase Panel Screening (Radiometric Assay)
This protocol outlines a common method for determining the inhibitory activity of a test compound against a panel of purified kinases by measuring the incorporation of a radiolabeled phosphate from ATP onto a substrate.
Materials:
-
Purified, recombinant kinases (panel of 31 or more)
-
Specific peptide or protein substrates for each kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96- or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of BI-9321 in DMSO. A typical screening concentration for initial broad-panel scans is 1 µM or 10 µM.
-
Reaction Setup:
-
Add kinase reaction buffer to the wells of a microplate.
-
Add the specific kinase to each designated well.
-
Add the diluted BI-9321 or a DMSO vehicle control to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.
-
-
Initiation of Kinase Reaction:
-
Start the reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The concentration of ATP is typically kept at or near the Km for each individual kinase to provide a sensitive measure of inhibition.
-
-
Reaction Termination and Substrate Capture:
-
After a defined incubation period (e.g., 60 minutes), stop the reaction by adding a stop solution, such as phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP is washed away.
-
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove non-bound radioactivity.
-
Signal Detection:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each kinase in the presence of BI-9321 relative to the DMSO control.
-
A lack of significant reduction in radioactivity indicates no inhibitory activity.
-
Visualizing Experimental and Biological Context
To further clarify the experimental process and the biological relevance of BI-9321's target, the following diagrams are provided.
References
- 1. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. profiles.foxchase.org [profiles.foxchase.org]
- 4. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NSD3 in Cancer: Unraveling Methyltransferase-Dependent and Isoform-Specific Functions [mdpi.com]
- 7. The role of histone lysine methyltransferase NSD3 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Downregulation of Myc Expression: A Comparative Analysis of BI-9321 Trihydrochloride and Alternative Inhibitors
For Immediate Release
A deep dive into the experimental confirmation of Myc downregulation by BI-9321 trihydrochloride, benchmarked against other prominent Myc-targeting agents. This guide provides researchers, scientists, and drug development professionals with a comparative overview of performance, supported by experimental data and detailed protocols.
The c-Myc oncogene, a critical driver of cell proliferation and tumorigenesis, remains a high-value target in cancer therapy. Direct inhibition of Myc has proven challenging, leading to the exploration of indirect strategies to suppress its expression and function. One such strategy involves targeting epigenetic regulators that control MYC gene transcription. This guide focuses on this compound, a selective antagonist of the NSD3-PWWP1 domain, and compares its efficacy in downregulating Myc expression with other established inhibitors, providing a clear, data-driven perspective for researchers in the field.
Performance Comparison of Myc Inhibitors
This compound has been shown to effectively downregulate Myc messenger RNA (mRNA) expression.[1][2] To provide a comprehensive understanding of its performance, this section compares BI-9321 with other molecules known to modulate Myc expression: JQ1, a BET bromodomain inhibitor, and 10058-F4, a direct inhibitor of the Myc-Max interaction.
| Compound | Mechanism of Action | Target | Cell Line | Treatment | Myc mRNA Downregulation | Reference |
| This compound | Indirect; NSD3-PWWP1 Antagonist | NSD3-PWWP1 Domain | MOLM-13 | 10 µM for 20h | ~40% reduction | [1] |
| JQ1 | Indirect; BET Bromodomain Inhibitor | BRD4 | MOLM-13 | 0.5 µM for 20h | ~60% reduction | [1] |
| 10058-F4 | Direct; Myc-Max Interaction Inhibitor | c-Myc | - | - | Disrupts Myc-Max heterodimerization, leading to reduced transcriptional activity | [3] |
| MS9715 | Indirect; NSD3 PROTAC Degrader | NSD3 | EOL-1 | 2.5 µM for 4 days | Superior suppression of Myc-associated gene-expression programs compared to BI-9321 | [4][5] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution. The negative control for BI-9321, BI-9466, showed no significant effect on Myc mRNA levels.[1]
Delving into the Mechanisms: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway of BI-9321 in downregulating Myc and a typical experimental workflow for confirming this effect.
References
- 1. researchgate.net [researchgate.net]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A NSD3-targeted PROTAC suppresses NSD3 and cMyc oncogenic nodes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A NSD3-targeted PROTAC suppresses NSD3 and cMyc oncogenic nodes in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Action of BI-9321 Trihydrochloride: A Comparative Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of BI-9321 trihydrochloride, a potent and selective antagonist of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3). By objectively comparing its performance with a negative control and exploring alternative therapeutic strategies, this document serves as a critical resource for researchers in oncology and epigenetic drug discovery. Detailed experimental protocols and quantitative data are presented to support the validation of BI-9321's on-target activity and cellular effects.
Executive Summary
This compound is a first-in-class chemical probe that targets the PWWP1 domain of NSD3, a histone methyltransferase implicated in various cancers.[1] By binding to the methyl-lysine binding pocket of the PWWP1 domain, BI-9321 disrupts the interaction of NSD3 with chromatin, leading to downstream effects on gene expression, notably the downregulation of the proto-oncogene MYC.[1][2] This guide cross-validates this mechanism through a detailed comparison with its structurally similar but inactive control, BI-9466, and discusses emerging alternatives such as PROTAC degraders.
Comparative Analysis of NSD3-PWWP1 Domain Ligands
The primary validation of a chemical probe's mechanism of action relies on a direct comparison with a closely related, inactive control molecule. BI-9466 serves as the designated negative control for BI-9321, differing minimally in structure but exhibiting a significantly reduced affinity for the NSD3-PWWP1 domain.
| Compound | Target | Mechanism of Action | In Vitro Potency (Kd) | Cellular Activity (IC50) | Downstream Effect |
| This compound | NSD3-PWWP1 | Antagonist | 166 nM[3][4] | 1.2 µM (NanoBRET)[3][4] | Downregulation of Myc mRNA[1][2] |
| BI-9466 | NSD3-PWWP1 | Inactive Control | >200-fold weaker than BI-9321[4] | Inactive[4] | No significant effect on Myc mRNA |
| MS9715 | NSD3 | PROTAC Degrader | N/A | Effective growth suppression | NSD3 and cMyc degradation[5] |
Mechanism of Action: Signaling Pathway
BI-9321 acts by competitively inhibiting the binding of the NSD3-PWWP1 domain to histone tails, specifically recognizing methylated lysine residues. This disruption of NSD3's "reader" function prevents its localization to specific chromatin regions, thereby altering the transcriptional landscape. A key consequence of this action is the downregulation of MYC, a critical oncogene involved in cell proliferation and survival.
Caption: BI-9321 inhibits NSD3-PWWP1 binding to histones, affecting MYC gene expression.
Experimental Validation Protocols
The following section details the key experimental protocols used to validate the mechanism of action of BI-9321.
NanoBRET™ Protein:Protein Interaction Assay
This assay is crucial for quantifying the ability of BI-9321 to disrupt the interaction between the NSD3-PWWP1 domain and histone H3 in a live-cell format.
Objective: To measure the IC50 of BI-9321 for the NSD3-PWWP1-Histone H3 interaction.
Methodology:
-
Cell Line: U2OS cells are commonly used.
-
Plasmids:
-
NSD3-PWWP1 domain fused to NanoLuc® luciferase (Donor).
-
Histone H3.3 fused to HaloTag® (Acceptor).
-
-
Transfection: Co-transfect cells with the donor and acceptor plasmids.
-
Compound Treatment: Add serial dilutions of BI-9321 or BI-9466 to the transfected cells and incubate.
-
Reagent Addition: Add HaloTag® NanoBRET™ 618 Ligand (acceptor substrate) and NanoBRET™ Nano-Glo® Substrate (donor substrate).
-
Detection: Measure luminescence and fluorescence signals using a plate reader equipped for BRET measurements. The BRET ratio is calculated as (Acceptor Emission)/(Donor Emission).
-
Data Analysis: Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the IC50 value.[6][7][8]
Caption: Workflow for the NanoBRET protein-protein interaction assay.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP experiments provide evidence of target engagement within the nucleus by measuring changes in the mobility of fluorescently tagged NSD3 upon compound treatment.
Objective: To assess the cellular target engagement of BI-9321 by measuring the mobility of GFP-NSD3.
Methodology:
-
Cell Line: U2OS cells transfected with a vector expressing GFP-tagged NSD3.
-
Compound Treatment: Treat cells with BI-9321 or DMSO as a control.
-
Microscopy: Use a laser scanning confocal microscope.
-
Pre-bleach Imaging: Acquire baseline images of a selected nuclear region.
-
Photobleaching: Use a high-intensity laser to bleach the fluorescence in a defined region of interest (ROI) within the nucleus.
-
Post-bleach Imaging: Acquire a time-series of images of the ROI to monitor the recovery of fluorescence as unbleached GFP-NSD3 molecules diffuse into the bleached area.
-
Data Analysis: Measure the fluorescence intensity in the ROI over time. A faster recovery indicates higher mobility of the protein, suggesting its displacement from chromatin by BI-9321.[9][10][11][12]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. BI 9321 | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]
- 4. BI-9321 | Structural Genomics Consortium [thesgc.org]
- 5. A NSD3-targeted PROTAC suppresses NSD3 and cMyc oncogenic nodes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NSD3(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. NanoBRET™ Protein:Protein Interaction System Protocol [worldwide.promega.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. picoquant.com [picoquant.com]
- 11. Fluorescence Recovery After Photobleaching (FRAP) of Fluorescence Tagged Proteins in Dendritic Spines of Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence Recovery After Photobleaching - FluoroFinder [fluorofinder.com]
Unveiling Synergistic Anticancer Effects: A Comparative Guide to BI-9321 Trihydrochloride in Combination with Epigenetic Modifiers
For Immediate Release
Vienna, Austria – December 8, 2025 – In the intricate landscape of cancer epigenetics, the selective targeting of protein-protein interactions that drive oncogenic gene expression programs presents a promising therapeutic avenue. BI-9321 trihydrochloride, a potent and selective antagonist of the NSD3-PWWP1 domain, has emerged as a critical tool for dissecting the function of this epigenetic reader. This guide provides a comprehensive comparison of the synergistic effects of this compound with other epigenetic modifiers, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Abstract
This compound is a first-in-class chemical probe that specifically targets the PWWP1 domain of the nuclear receptor-binding SET domain protein 3 (NSD3).[1][2] NSD3 is a histone methyltransferase implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and squamous lung cancer. BI-9321 disrupts the interaction between the NSD3-PWWP1 domain and histone tails, thereby modulating gene expression.[1][3] This guide focuses on the synergistic anticancer effects observed when BI-9321 is combined with other epigenetic modifiers, particularly the BET bromodomain inhibitor JQ1. Experimental evidence demonstrates that this combination leads to enhanced antiproliferative activity and potent downregulation of the MYC oncogene, a key driver of tumorigenesis.
This compound: Mechanism of Action
BI-9321 is a potent, selective, and cell-active antagonist of the NSD3-PWWP1 domain, with a dissociation constant (Kd) of 166 nM.[3] It specifically targets the methyl-lysine binding pocket of the PWWP1 domain, disrupting its ability to "read" epigenetic marks on histones.[1] As a single agent, BI-9321 has been shown to downregulate the expression of MYC messenger RNA and reduce cell proliferation in the MOLM-13 AML cell line.[1]
Synergistic Effects with BET Bromodomain Inhibitors
The most well-documented synergistic interaction of BI-9321 is with the BET bromodomain inhibitor, JQ1. BET inhibitors work by displacing BRD4 and other BET family proteins from chromatin, thereby inhibiting the transcription of key oncogenes like MYC.
Quantitative Data: Enhanced Antiproliferative Activity
In a key study by Böttcher et al. (2019), the combination of BI-9321 and JQ1 demonstrated a synergistic reduction in the proliferation of MOLM-13 AML cells.
| Treatment Group | IC50 (nM) of JQ1 | Fold Change in JQ1 Potency |
| JQ1 alone | 139 ± 6.7 | - |
| JQ1 + 10 µM BI-9321 | 120 ± 4.5 | ~1.16 |
| JQ1 + 10 µM BI-9466 (Negative Control) | 137 ± 6.5 | No significant change |
Data sourced from Böttcher J, et al. Nat Chem Biol. 2019 Aug;15(8):822-829.
This data indicates that the presence of BI-9321 enhances the potency of JQ1 in inhibiting cell proliferation.
Experimental Protocols
Cell Proliferation Assay (MOLM-13 cells):
-
Cell Seeding: MOLM-13 cells were seeded in 96-well plates.
-
Compound Treatment: Cells were treated with a dose-response of JQ1 alone or in combination with a fixed concentration of BI-9321 (10 µM) or the negative control compound BI-9466 (10 µM).
-
Incubation: The cells were incubated for 72 hours.
-
Viability Assessment: Cell viability was measured using a standard colorimetric assay (e.g., MTT or resazurin-based assays) to determine the half-maximal inhibitory concentration (IC50) of JQ1 under each condition.
MYC mRNA Expression Analysis (Quantitative RT-PCR):
-
Cell Treatment: MOLM-13 cells were treated with BI-9321 (10 µM), JQ1 (0.5 µM), the combination of both, or DMSO as a vehicle control.
-
RNA Isolation: After the desired treatment period (e.g., 6, 24, or 48 hours), total RNA was isolated from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: The isolated RNA was reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR: The expression level of the MYC gene was quantified using real-time quantitative PCR (RT-qPCR) with specific primers for MYC and one or more housekeeping genes (e.g., GAPDH, TBP) for normalization. The relative gene expression was calculated using the ΔΔCt method.[4]
Signaling Pathway and Experimental Workflow
The synergistic effect of BI-9321 and JQ1 is believed to stem from their complementary mechanisms of targeting the MYC oncogene.
Caption: Synergistic targeting of MYC transcription by BI-9321 and JQ1.
The diagram above illustrates how BI-9321 and JQ1 independently inhibit two distinct epigenetic regulators, NSD3 and BRD4, both of which are involved in promoting the transcription of the MYC oncogene. By targeting these parallel pathways, the combination therapy achieves a more profound suppression of MYC expression and, consequently, a stronger inhibition of cancer cell proliferation.
Caption: Experimental workflow for evaluating the synergy of BI-9321.
Comparison with Other Epigenetic Modifiers
Currently, the published literature primarily focuses on the synergistic effects of BI-9321 with BET bromodomain inhibitors. While the combination of different classes of epigenetic modifiers, such as HDAC inhibitors and DNA methyltransferase (DNMT) inhibitors, has shown promise in various cancer types, specific studies detailing the combination of BI-9321 with these classes of drugs are not yet widely available. The potentiation of JQ1's activity by BI-9321 suggests that targeting multiple epigenetic pathways that converge on a common oncogenic driver like MYC is a powerful therapeutic strategy.
Future Directions
The promising synergy between BI-9321 and JQ1 warrants further investigation into combinations with other epigenetic modifiers. Future studies should explore the efficacy of BI-9321 in combination with:
-
Histone Deacetylase (HDAC) Inhibitors: To assess if the combination can induce a more open chromatin state, enhancing the activity of other anticancer agents.
-
DNA Methyltransferase (DNMT) Inhibitors: To investigate potential synergistic effects on re-activating tumor suppressor genes.
-
Other Histone Methyltransferase Inhibitors: To explore the impact of targeting multiple histone methylation pathways simultaneously.
Conclusion
This compound is a valuable chemical probe for elucidating the role of the NSD3-PWWP1 domain in cancer. The demonstrated synergy with the BET inhibitor JQ1 highlights a promising therapeutic strategy for cancers dependent on the MYC oncogene. The provided experimental data and protocols offer a foundation for researchers to further explore and validate these findings. As the field of epigenetic drug discovery continues to evolve, the combinatorial use of targeted agents like BI-9321 will likely play an increasingly important role in the development of novel and effective cancer therapies.
References
A Head-to-Head Comparison of BI-9321 Trihydrochloride and Similar Chemical Probes for NSD3-PWWP1
In the landscape of epigenetic research, the development of specific chemical probes to dissect the function of individual protein domains is paramount. BI-9321 trihydrochloride has emerged as a potent and selective antagonist for the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[1][2][3] This guide provides a comprehensive head-to-head comparison of BI-9321 with its structurally similar but inactive control, BI-9466, and a related PROTAC degrader, MS9715, furnishing researchers with the necessary data to make informed decisions for their experimental designs.
Introduction to this compound and its Target
BI-9321 is a first-in-class chemical probe that targets the methyl-lysine binding site of the NSD3-PWWP1 domain.[2][3] By doing so, it disrupts the interaction between NSD3 and histones, leading to downstream effects on gene expression.[1] Notably, treatment with BI-9321 has been shown to downregulate Myc messenger RNA expression and reduce proliferation in MOLM-13 cells.[1][3] Its high selectivity for the PWWP1 domain of NSD3 over other PWWP domains, including NSD2-PWWP1 and NSD3-PWWP2, makes it a valuable tool for studying the specific roles of this domain.[1][4]
To ensure rigorous experimentation, BI-9321 is often used in conjunction with its negative control, BI-9466. This analog is structurally very similar to BI-9321 but is significantly less active, making it an ideal control for validating that the observed biological effects are due to the specific inhibition of the NSD3-PWWP1 domain.[4][5][6] More recently, the therapeutic potential of targeting NSD3 has been explored through the development of proteolysis-targeting chimeras (PROTACs), such as MS9715, which utilizes a BI-9321 derivative to induce the degradation of the NSD3 protein.[7]
Quantitative Performance Data
The following tables summarize the key quantitative data for BI-9321, its negative control BI-9466, and the related PROTAC MS9715, based on various biochemical and cellular assays.
Table 1: In Vitro Binding Affinity and Potency
| Compound | Assay | Target | Parameter | Value |
| BI-9321 | TR-FRET | NSD3-PWWP1 | IC₅₀ | 203 nM[5] |
| SPR | NSD3-PWWP1 | Kd | 166 nM[1][4][5] | |
| ITC | NSD3-PWWP1 | Kd | 445 nM[5][8] | |
| BI-9466 | TR-FRET | NSD3-PWWP1 | IC₅₀ | 120,000 nM[5] |
| SPR | NSD3-PWWP1 | Kd | 144,000 nM[5] | |
| MS9715 | ITC | NSD3-PWWP1 | Kd | 1.3 µM[7] |
Table 2: Cellular Target Engagement and Activity
| Compound | Assay | Cell Line | Parameter | Value |
| BI-9321 | NanoBRET | U2OS | IC₅₀ | 1.2 µM[1][4] |
| Cell Viability | MOLM-13 | IC₅₀ | 26.8 µM[8] | |
| Cell Viability | RN2 | IC₅₀ | 13 µM[8] | |
| BI-9466 | NanoBRET | U2OS | Activity | No significant activity[8][9] |
| Cell Viability | MOLM-13 / RN2 | Activity | No significant effect[8] |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental methodologies, the following diagrams illustrate the NSD3 signaling pathway and the workflows for key assays used in the characterization of these chemical probes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Surface Plasmon Resonance (SPR) Assay
-
Immobilization: Recombinant NSD3-PWWP1 protein is immobilized on a sensor chip (e.g., CM5) via amine coupling.
-
Binding Analysis: A serial dilution of the chemical probe (e.g., BI-9321) in a suitable running buffer (e.g., HBS-EP+) is injected over the sensor surface.
-
Data Collection: The association and dissociation of the probe are monitored in real-time by measuring the change in response units.
-
Analysis: The equilibrium dissociation constant (Kd) is calculated by fitting the steady-state binding responses to a 1:1 binding model.
NanoBRET™ Cellular Target Engagement Assay
-
Cell Culture and Transfection: U2OS cells are seeded in 96-well plates and co-transfected with plasmids encoding for NanoLuc®-fused NSD3-PWWP1 and HaloTag®-fused Histone H3.
-
Compound Treatment: After 24 hours, the cells are treated with the HaloTag® NanoBRET® 618 Ligand and a serial dilution of the test compound (e.g., BI-9321 or BI-9466).
-
Luminescence Measurement: The NanoBRET™ Nano-Glo® Substrate is added, and the donor (460 nm) and acceptor (618 nm) emission signals are measured using a luminometer.
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor signal by the donor signal. The IC₅₀ value is determined by fitting the dose-response curve with a four-parameter logistic regression model.[9]
Fluorescence Recovery After Photobleaching (FRAP)
-
Cell Preparation: U2OS cells are transiently transfected with a vector expressing GFP-tagged NSD3.
-
Imaging: Live-cell imaging is performed using a confocal microscope.
-
Photobleaching: A defined region of interest (ROI) within the nucleus is photobleached using a high-intensity laser.
-
Image Acquisition: A time-lapse series of images is acquired to monitor the recovery of fluorescence in the bleached ROI.
-
Data Analysis: The fluorescence intensity in the ROI is measured over time, and the mobile fraction and the half-time of recovery are calculated to determine the protein's mobility.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BI-9321 | Structural Genomics Consortium [thesgc.org]
- 5. Pardon Our Interruption [opnme.com]
- 6. opnme.com [opnme.com]
- 7. A NSD3-targeted PROTAC suppresses NSD3 and cMyc oncogenic nodes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Independent Verification of the Cellular Activity of BI-9321 Trihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular activity of BI-9321 trihydrochloride, a potent and selective antagonist of the NSD3-PWWP1 domain, with alternative compounds. The information presented is supported by experimental data to aid researchers in the independent verification of its cellular function.
Compound Overview and Alternatives
BI-9321 is a first-in-class chemical probe that targets the methyl-lysine binding site of the PWWP1 domain of Nuclear Receptor Binding SET Domain Protein 3 (NSD3). Its trihydrochloride salt form generally offers enhanced water solubility and stability. For robust experimental design, it is crucial to compare its activity against a negative control and other relevant inhibitors.
Table 1: Overview of BI-9321 and Comparative Compounds
| Compound Name | Target(s) | Mechanism of Action | Key Features |
| BI-9321 | NSD3-PWWP1 | Antagonist of the PWWP1 domain, disrupting its interaction with histones. | Potent and selective inhibitor of the NSD3-PWWP1 reader domain. |
| BI-9466 | (Negative Control) | Structurally similar to BI-9321 with significantly lower affinity for NSD3-PWWP1. | Ideal negative control for validating that the observed cellular effects of BI-9321 are target-specific. |
| MS9715 | NSD3 | PROTAC degrader that induces the ubiquitination and subsequent proteasomal degradation of NSD3. | Offers an alternative mechanism to inhibit NSD3 function by removing the entire protein, which may have different downstream consequences than reader domain inhibition. |
| UNC0638 | G9a/GLP | Inhibitor of the catalytic activity of histone methyltransferases G9a and GLP. | Targets different epigenetic regulators that can have overlapping or distinct cellular functions compared to NSD3, providing a means to dissect signaling pathways. |
| A-366 | G9a/GLP | Potent and selective inhibitor of G9a and GLP histone methyltransferases. | Another tool to investigate the roles of G9a/GLP in pathways potentially modulated by NSD3. |
Quantitative Cellular Activity
The following tables summarize the key quantitative data for BI-9321 and its comparators, providing a basis for evaluating their relative potency and efficacy in cellular assays.
Table 2: In Vitro and Cellular Target Engagement Data
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| BI-9321 | Surface Plasmon Resonance (SPR) | - | Kd | 166 nM | [1] |
| NanoBRET | U2OS | IC50 | 1.2 µM | [1][2] | |
| BI-9466 | TR-FRET | - | IC50 | >120,000 nM | [3] |
| SPR | - | Kd | 144,000 nM | [3] | |
| MS9715 | Degradation | MOLM-13 | DC50 | 4.9 µM | [4] |
Table 3: Cellular Proliferation and Viability Data
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| BI-9321 | RealTime-Glo MT Cell Viability | MOLM-13 | IC50 | 26.8 ± 4.4 µM | [5] |
| RealTime-Glo MT Cell Viability | RN2 | IC50 | 13 ± 2 µM | [5] | |
| MS9715 | Cell Growth Inhibition | EOL-1 | IC50 | 2.3 µM | [6] |
| UNC0638 | Proliferation | MOLT-16 | EC50 | ~0.5 µM (5 days) | [7][8] |
| Proliferation | HT-1080 | EC50 | 0.5 µM (5 days) | [7][8] | |
| A-366 | Proliferation | MOLT-16 | EC50 | >10 µM (5 days) | [7] |
| Proliferation | HT-1080 | EC50 | >10 µM (5 days) | [7] |
Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathways and experimental procedures are provided below to facilitate a deeper understanding of the mechanisms of action and verification methods.
Figure 1: Simplified signaling pathway of NSD3 and points of intervention for BI-9321 and MS9715.
Figure 2: General experimental workflow for the independent verification of BI-9321 cellular activity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to a target protein in live cells.
-
Cell Transfection:
-
Co-transfect HEK293T cells with a plasmid encoding NSD3-PWWP1 fused to NanoLuc® luciferase and a plasmid for a HaloTag®-histone H3 fusion protein.
-
Culture for 24 hours to allow for protein expression.
-
-
Assay Preparation:
-
Harvest and resuspend cells in Opti-MEM® I Reduced Serum Medium.
-
Add the HaloTag® NanoBRET® 618 Ligand (fluorescent tracer) to the cell suspension at a final concentration determined by titration (typically in the low nanomolar range).
-
-
Compound Treatment:
-
Dispense the cell-tracer mix into a white, 384-well plate.
-
Add BI-9321, BI-9466, or other test compounds at various concentrations. Include a DMSO vehicle control.
-
-
Signal Detection:
-
Add the NanoBRET® Nano-Glo® Substrate.
-
Immediately measure luminescence at 460 nm (donor) and >610 nm (acceptor) using a luminometer equipped with appropriate filters.
-
Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and plot against compound concentration to determine the IC50.
-
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is used to assess the mobility of a fluorescently-tagged protein, which can be altered by ligand binding.
-
Cell Transfection:
-
Transfect U2OS cells with a plasmid encoding a GFP-tagged NSD3 protein.
-
Culture cells on glass-bottom dishes suitable for live-cell imaging.
-
-
Image Acquisition:
-
Mount the dish on a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Acquire pre-bleach images of a selected region of interest (ROI) within the nucleus.
-
-
Photobleaching and Recovery:
-
Use a high-intensity laser to photobleach the GFP signal within the ROI.
-
Immediately begin acquiring a time-lapse series of images at a lower laser intensity to monitor the recovery of fluorescence in the bleached ROI.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI over time.
-
Correct for photobleaching during acquisition and normalize the data.
-
Fit the recovery curve to a suitable model to determine the mobile fraction and the half-time of recovery (t1/2). A longer t1/2 in the presence of BI-9321 would suggest target engagement.
-
RealTime-Glo™ MT Cell Viability Assay
This assay measures cell viability by quantifying the reducing potential of metabolically active cells.
-
Cell Plating:
-
Seed MOLM-13 or other relevant cell lines in a 96-well plate at a density of 5,000-10,000 cells per well.
-
-
Compound Treatment:
-
Prepare serial dilutions of BI-9321, BI-9466, and other test compounds.
-
Add the compounds to the cells and include a vehicle control (DMSO).
-
-
Assay Reagent Addition:
-
Add the RealTime-Glo™ MT Assay Reagent, which contains the MT Cell Viability Substrate and NanoLuc® Luciferase, to each well.
-
-
Luminescence Measurement:
-
Incubate the plate at 37°C and 5% CO2.
-
Measure luminescence at various time points (e.g., 24, 48, 72 hours) using a plate-reading luminometer.
-
Plot the luminescence signal against compound concentration to determine the IC50 for cell viability.
-
Quantitative PCR (qPCR) for MYC mRNA Expression
This method is used to quantify changes in the expression of the MYC gene, a known downstream target of NSD3.
-
Cell Treatment and RNA Extraction:
-
Treat MOLM-13 cells with BI-9321 (e.g., 10 µM), BI-9466 (e.g., 10 µM), or DMSO for a specified time (e.g., 24 hours).
-
Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, the synthesized cDNA, and primers specific for the MYC gene and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
MYC Forward Primer: 5'-TCAAGAGGTGCCACGTCTCC-3'
-
MYC Reverse Primer: 5'-TCTTGGCAGCAGGATAGTCCTT-3'
-
-
Data Analysis:
-
Perform the qPCR reaction in a real-time PCR instrument.
-
Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treatment groups to the vehicle control.
-
References
- 1. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. RealTime-Glo™ MT Cell Viability Assay Technical Manual [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. RealTime-Glo™ MT Cell Viability Assay | Live Dead Assay [promega.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of BI-9321 Trihydrochloride: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of BI-9321 trihydrochloride, a potent and selective NSD3-PWWP1 domain antagonist. By adhering to these protocols, laboratories can ensure a safe working environment and maintain regulatory compliance.
It is imperative to note that a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Therefore, this compound should be handled as a potentially hazardous substance. The following procedures are based on general best practices for laboratory chemical waste disposal and should be adapted in consultation with your institution's Environmental Health and Safety (EHS) department.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the absence of a specific SDS, a conservative approach to hazard assessment is essential. This compound is a complex heterocyclic amine salt, and as such, it should be presumed to be a potential irritant to the skin, eyes, and respiratory tract.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | To protect eyes from splashes of the solid compound or solutions. |
| Hand Protection | Nitrile gloves | To prevent skin contact. For prolonged or high-exposure tasks, consider double-gloving. |
| Body Protection | A standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. | To prevent inhalation of the compound. |
Always conduct a risk assessment for your specific experimental protocol to determine if additional PPE is required.[1][2][3][4][5]
II. Spill Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate any potential hazards.
For a small spill of solid this compound:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE (lab coat, gloves, and eye protection).
-
Gently cover the spill with an absorbent material, such as paper towels, to avoid creating dust.
-
Carefully scoop the material into a designated chemical waste container.
-
Clean the spill area with a suitable solvent (e.g., water, if the compound is soluble) and then wipe with a dry cloth.
-
Place all contaminated materials into the chemical waste container.
-
Wash hands thoroughly after cleanup.
For a spill of a solution containing this compound:
-
Alert personnel and ensure the area is well-ventilated.
-
Wear appropriate PPE.
-
Contain the spill with absorbent pads or granules.
-
Absorb the liquid and place the contaminated materials into a designated chemical waste container.
-
Clean the spill area with an appropriate solvent and decontaminate if necessary.
-
Dispose of all contaminated materials as hazardous waste.
III. Proper Disposal Procedures
The disposal of this compound and its associated waste must be conducted in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.
Here is a step-by-step guide for the proper disposal of this compound waste:
Step 1: Waste Segregation
Proper segregation of chemical waste is fundamental to safe disposal.
Caption: Segregation of this compound waste streams.
Step 2: Container Selection and Labeling
Choose appropriate containers for waste accumulation.
-
Solid Waste: Use a clearly labeled, sealable container for solid this compound and contaminated labware.
-
Liquid Waste: Use a compatible, leak-proof container for solutions containing this compound. Ensure the container material is compatible with the solvent used.
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the approximate concentration and quantity, and the date of accumulation.
Step 3: Waste Accumulation and Storage
Store waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general laboratory traffic. Ensure containers are kept closed except when adding waste.
Step 4: Disposal Request and Pickup
Once a waste container is full or is ready for disposal, follow your institution's procedures for requesting a hazardous waste pickup. This is typically managed by the EHS department or a contracted professional waste disposal service. Do not attempt to transport hazardous waste outside of the laboratory.
Step 5: Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before being discarded or repurposed.
Caption: Workflow for decontaminating empty BI-9321 containers.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always prioritize consulting your institution's specific safety protocols and EHS department for guidance.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. westlab.com [westlab.com]
Personal protective equipment for handling BI-9321 trihydrochloride
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of BI-9321 trihydrochloride, a potent and selective NSD3-PWWP1 domain antagonist.
This document provides crucial safety and logistical information for the proper laboratory use of this compound. Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous compounds suggest the following potential hazards and required personal protective equipment.
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin irritation | 2 | H315: Causes skin irritation |
| Eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity - single exposure | 3 | H335: May cause respiratory irritation |
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and potential irritation. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Minimizes inhalation of dust or aerosols.[1][2] |
Operational and Handling Protocols
Proper handling and storage are critical for both safety and preserving the quality of this compound.
Storage and Stability
| Condition | Duration | Notes |
| Powder | Up to 24 months | Store at -20°C in a tightly sealed vial.[3] |
| In Solvent | Up to 1 month | Prepare aliquots and store at -20°C.[3] |
Step-by-Step Handling Procedure
-
Equilibration: Before use, allow the vial of this compound to equilibrate to room temperature for at least one hour.[3]
-
Personal Protective Equipment: Don appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Conduct all weighing and solution preparation in a well-ventilated area or a certified chemical fume hood.[1][2]
-
Solution Preparation: Prepare solutions on the same day of use whenever possible.[3] If stock solutions are necessary, store them as aliquots at -20°C for up to one month.[3]
-
Spill Management: In case of a spill, avoid generating dust.[2] Absorb the spill with inert material and place it in a suitable container for disposal.
-
Decontamination: Thoroughly clean all surfaces and equipment that have come into contact with the compound.
-
Hand Washing: Wash hands thoroughly with soap and water after handling.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines
| Waste Type | Disposal Method |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. |
| Contaminated Materials (e.g., gloves, vials) | Place in a sealed container labeled as hazardous waste and dispose of according to institutional guidelines. |
Experimental Workflow and Signaling Pathway
This compound is a potent and selective antagonist of the NSD3-PWWP1 domain.[3] Its mechanism of action involves the disruption of the interaction between the NSD3-PWWP1 domain and histones.[3] This can lead to downstream effects, such as the downregulation of Myc messenger RNA expression and reduced cell proliferation in certain cell lines.[4]
Caption: Mechanism of action of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
